2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106678. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-6(5-13)9(14)12-4-2-1-3-7(12)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLHXLJSHPMFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169902 | |
| Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxaldehyde, 2-chloro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17481-62-8 | |
| Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxaldehyde, 2-chloro-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017481628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17481-62-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxaldehyde, 2-chloro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. This compound is a valuable intermediate in medicinal chemistry and drug discovery due to its reactive functional groups and fused ring system. This document details the synthetic pathway, including a plausible experimental protocol for its preparation via the Vilsmeier-Haack reaction. Furthermore, it outlines the key analytical techniques for its characterization and presents expected physicochemical and spectral data in a structured format for easy reference.
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The presence of a chloro group at the 2-position and a carbaldehyde group at the 3-position on the 4-oxo-4H-pyrido[1,2-a]pyrimidine core makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features allow for a variety of chemical transformations, making it a key intermediate in the development of novel drug candidates.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. The second, and key, step is the formylation of this precursor at the C3 position using the Vilsmeier-Haack reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Please note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.60 g/mol | [1] |
| Appearance | Expected to be a solid | - |
| Boiling Point (Predicted) | 325.1 °C at 760 mmHg | [2] |
| Flash Point (Predicted) | 150.4 °C | [2] |
| Density (Predicted) | 1.49 g/cm³ | [2] |
Experimental Protocols
Synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (Precursor)
A plausible method for the synthesis of the precursor, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, involves the reaction of 2-aminopyridine with a malonic acid derivative in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA).[3]
Materials:
-
2-Aminopyridine
-
Diethyl malonate
-
Phosphorus oxychloride (POCl₃)
-
Polyphosphoric acid (PPA)
-
Appropriate solvents (e.g., toluene, chloroform)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
To a stirred solution of 2-aminopyridine in a suitable solvent, add diethyl malonate.
-
Slowly add a mixture of phosphorus oxychloride and polyphosphoric acid to the reaction mixture, maintaining a low temperature with an ice bath.
-
After the addition is complete, the reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice.
-
The resulting mixture is neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of this compound (Target Compound) via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] In this step, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Materials:
-
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Sodium acetate solution
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent.
-
To this freshly prepared Vilsmeier reagent, add 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one in portions, ensuring the temperature remains low.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period, and then heated to around 60-70 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled and carefully poured into a beaker containing crushed ice and a solution of sodium acetate.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
References
X-ray Crystal Structure Analysis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the X-ray crystal structure analysis of pyrido[1,2-a]pyrimidine derivatives, with a focus on the structural characteristics exemplified by analogues of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. Due to the absence of publicly available crystallographic data for the specific title compound, this document utilizes data from closely related structures to illustrate the core principles and expected structural parameters. The presented data serves as a valuable reference for researchers engaged in the synthesis, characterization, and computational modeling of this class of compounds.
Introduction
Pyrido[1,2-a]pyrimidines are a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise determination of their three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), guiding lead optimization, and facilitating rational drug design. This guide outlines the typical experimental workflow and presents key crystallographic data derived from analogous structures, offering insights into the likely molecular geometry and packing of this compound.
Experimental Protocols
The determination of a crystal structure via X-ray diffraction follows a well-defined experimental pipeline, from crystal preparation to data analysis and structure refinement.
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction experiments. A common method for small organic molecules is slow evaporation from a saturated solution.
Typical Protocol:
-
Dissolve the synthesized compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, chloroform, or mixtures thereof) to near saturation at room temperature or with gentle heating.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a loosely covered container at a constant temperature.
-
Monitor for the formation of single crystals over a period of several days to weeks.
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for the collection of diffraction data.
Typical Protocol:
-
A single crystal of appropriate dimensions (e.g., 0.3 × 0.2 × 0.2 mm) is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 110 K or 293 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer, equipped with a radiation source (e.g., MoKα radiation, λ = 0.71073 Å) and a detector (e.g., CCD area detector), is used to collect a series of diffraction images as the crystal is rotated.
-
The collected frames are processed to integrate the reflection intensities and make corrections for Lorentz and polarization effects. An absorption correction may also be applied.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Typical Protocol:
-
The space group is determined from the systematic absences in the diffraction data.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined by least-squares methods against the experimental data. This process involves refining atomic coordinates, and anisotropic displacement parameters.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using crystallographic software to check for geometric reasonability and overall quality of fit to the data.
Data Presentation: Crystallographic Data for Analogue Compounds
The following tables summarize the crystallographic data for two compounds structurally related to the title molecule. This data provides a reference for the expected values for this compound.
Table 1: Crystal Data and Structure Refinement for Analogue 1: 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [1][2]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁ClN₂O |
| Formula Weight | 222.67 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 4.2546(4) |
| b (Å) | 11.6274(10) |
| c (Å) | 20.604(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1019.27(17) |
| Z | 4 |
| Temperature (K) | 110 |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Density (calculated) (g/cm³) | 1.452 |
| Absorption Coefficient (mm⁻¹) | 0.35 |
| R-factor | 0.065 |
| wR-factor | 0.181 |
Table 2: Crystal Data and Structure Refinement for Analogue 2: 2,7-dimethyl-3-chloro-4H-pyrido[1,2-a] pyrimidin-4-one [3]
| Parameter | Value |
| Chemical Formula | C₁₀H₉ClN₂O |
| Formula Weight | 208.64 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.2701(3) |
| b (Å) | 7.5248(4) |
| c (Å) | 9.6031(4) |
| α (°) | 105.975(3) |
| β (°) | 105.735(3) |
| γ (°) | 96.943(3) |
| Volume (ų) | 461.93(3) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Density (calculated) (g/cm³) | 1.499 |
| Absorption Correction | Multi-scan |
| Tmin / Tmax | 0.989 / 0.994 |
Mandatory Visualization
The following diagram illustrates the general workflow for X-ray crystal structure analysis.
Structural Insights from Analogue Compounds
Analysis of related structures reveals key features that are likely to be present in the title compound. The pyrido[1,2-a]pyrimidine ring system is generally observed to be planar or nearly planar.[1][2] Intermolecular interactions, such as C—H⋯O, C—H⋯N, and π–π stacking, often play a significant role in the crystal packing, forming three-dimensional networks.[1][2][3] The specific substituents on the pyrido[1,2-a]pyrimidine core, including the chloro, oxo, and carbaldehyde groups, will influence the electronic distribution and the nature of these intermolecular interactions, ultimately dictating the solid-state architecture.
Conclusion
While the specific crystal structure of this compound remains to be determined and reported, this technical guide provides a robust framework for understanding the process of its analysis. By detailing the experimental protocols and presenting crystallographic data from closely related analogues, researchers are equipped with the necessary context to pursue the crystallographic characterization of this and similar compounds, which is a critical step in the advancement of drug discovery and materials science.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No: 17481-62-8), a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical structure, physical constants, and spectral characteristics. Methodologies for its synthesis and characterization are also discussed. Due to the limited availability of published experimental data for this specific molecule, this guide also outlines general protocols for determining key physicochemical parameters and presents a plausible synthetic route.
Chemical and Physical Properties
This compound is a solid substance with a molecular formula of C₉H₅ClN₂O₂ and a molecular weight of 208.60 g/mol .[1][2] Its IUPAC name is 2-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde.[1] The compound is sparingly soluble in aqueous solutions, with a reported solubility of greater than 31.3 µg/mL at a pH of 7.4.[1] For safe handling and to maintain its integrity, it is recommended to be stored at temperatures between 2-8°C.[2]
Data Presentation
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 208.60 g/mol | [1][2] |
| CAS Number | 17481-62-8 | [1] |
| Physical Form | Solid | N/A |
| Melting Point | Not Available | N/A |
| Boiling Point | 325.1°C at 760 mmHg | [2] |
| Density | 1.49 g/cm³ | [2] |
| Solubility (pH 7.4) | >31.3 µg/mL | [1] |
| pKa | Not Available | N/A |
| logP | Not Available | N/A |
| Flash Point | 150.4°C | [2] |
| Vapor Pressure | 0.000235 mmHg at 25°C | [2] |
| Refractive Index | 1.67 | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Characterization of this compound would typically involve the following spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon framework of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, such as the carbonyl (C=O) of the aldehyde and the pyrimidone ring, as well as the C-Cl bond.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Experimental Protocols
Plausible Synthesis Method: Vilsmeier-Haack Reaction
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on its structure, a plausible and widely used method for the formylation of such electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto a reactive aromatic or heteroaromatic ring.
The proposed synthesis would involve the formylation of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one using the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a suitable amide, such as N,N-dimethylformamide (DMF).
General Protocol:
-
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring. The reaction is typically performed in a suitable anhydrous solvent.
-
Formylation: The starting material, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, dissolved in an appropriate solvent, is added to the freshly prepared Vilsmeier reagent. The reaction mixture is then heated to a temperature and for a duration that would be optimized for this specific substrate.
-
Work-up: Upon completion of the reaction, the mixture is cooled and carefully quenched, often with an ice-cold aqueous solution of a base such as sodium bicarbonate or sodium acetate, to hydrolyze the intermediate iminium salt to the aldehyde.
-
Purification: The crude product is then extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by techniques such as recrystallization or column chromatography.
General Workflow for Physicochemical Characterization
The following diagram outlines a general experimental workflow for the determination of the key physicochemical properties of a novel or uncharacterized compound like this compound.
Safety and Hazards
Based on available data, this compound is associated with the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
May cause an allergic skin reaction
-
Causes serious eye irritation
-
May cause respiratory irritation
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a molecule with potential applications in the development of new chemical entities. This guide has summarized the currently available physicochemical data. However, a significant lack of experimentally determined properties, including melting point, pKa, logP, and detailed spectral data, highlights the need for further research to fully characterize this compound. The outlined synthetic and characterization workflows provide a roadmap for obtaining this critical information, which will be invaluable for its future applications in research and drug development.
References
Initial Reactivity Studies of the Aldehyde Group in 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial reactivity of the aldehyde functional group in the heterocyclic compound 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. While direct experimental data for this specific molecule is limited in published literature, this document extrapolates its expected reactivity based on extensive studies of structurally analogous compounds, particularly other 2-chloro-3-formyl heterocycles and related pyrido[1,2-a]pyrimidine systems. This guide details the primary reaction pathways, including condensation reactions to form Schiff bases and chalcone-like structures, which are pivotal for the synthesis of novel derivatives with potential therapeutic applications. Detailed experimental protocols from analogous reactions are provided, along with tabulated quantitative data to serve as a practical resource for researchers in medicinal chemistry and drug development. The versatile nature of this scaffold suggests its potential as a building block in the creation of diverse molecular entities for biological screening.[1]
Introduction
The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. The pyrido[1,2-a]pyrimidine core is a recognized pharmacophore found in compounds with a wide range of biological activities, including antiallergy, anticancer, and antimicrobial properties.[2][3] The presence of a reactive aldehyde group at the 3-position, coupled with a labile chlorine atom at the 2-position, offers multiple avenues for chemical modification and the introduction of diverse functional groups. This dual reactivity makes it a versatile intermediate for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[1]
This guide focuses on the initial reactivity studies of the aldehyde group, which is expected to readily undergo nucleophilic addition and condensation reactions, serving as a key handle for molecular elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | PubChem[4] |
| Molecular Weight | 208.60 g/mol | PubChem[4] |
| IUPAC Name | 2-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | PubChem[4] |
| CAS Number | 17481-62-8 | PubChem[4] |
| Appearance | Solid (predicted) | - |
| Solubility | >31.3 µg/mL in aqueous solution at pH 7.4 | PubChem[4] |
Key Reaction Pathways of the Aldehyde Group
Based on the reactivity of analogous heterocyclic aldehydes, the aldehyde group of this compound is anticipated to be a versatile functional handle for a variety of chemical transformations. The primary reaction pathways are expected to be condensation reactions with nucleophiles, such as amines and active methylene compounds.
Condensation with Amines: Schiff Base Formation
The reaction of heterocyclic aldehydes with primary amines to form Schiff bases (imines) is a well-established and efficient transformation. This reaction is typically catalyzed by a small amount of acid and proceeds via a hemiaminal intermediate. The resulting Schiff bases are valuable intermediates for further functionalization or can be the target molecules themselves, as they are known to possess a wide range of biological activities.
Caption: General scheme for Schiff base formation.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst. This reaction is highly valuable for the synthesis of α,β-unsaturated compounds, often referred to as chalcone-like derivatives in this context. These products are important intermediates in the synthesis of various heterocyclic systems and have shown significant potential as anticancer and antimicrobial agents.
Caption: General scheme for Knoevenagel condensation.
Experimental Protocols (Based on Analogous Reactions)
The following protocols are adapted from studies on structurally similar heterocyclic aldehydes and are expected to be applicable to this compound with minor modifications.
General Procedure for Schiff Base Synthesis
This protocol is based on the synthesis of Schiff bases from 2-chloroquinoline-3-carbaldehyde.
-
Materials:
-
This compound (1 equivalent)
-
Substituted aniline (1 equivalent)
-
Acetone or Ethanol (solvent)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in acetone or ethanol.
-
Add the substituted aniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or reflux for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Recrystallize from a suitable solvent if necessary.
-
General Procedure for Knoevenagel Condensation
This protocol is adapted from the Knoevenagel condensation of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with active methylene compounds.
-
Materials:
-
This compound (1 equivalent)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent)
-
Ethanol or Dimethylformamide (DMF) (solvent)
-
Piperidine or Triethylamine (catalytic amount)
-
-
Procedure:
-
Dissolve this compound and the active methylene compound in ethanol or DMF.
-
Add a catalytic amount of piperidine or triethylamine.
-
Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
If a precipitate forms, collect it by filtration.
-
If the product is soluble, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the solid product with water and then with cold ethanol.
-
Dry the product under vacuum.
-
Quantitative Data from Analogous Systems
The following table summarizes representative yields and reaction conditions for condensation reactions of analogous heterocyclic aldehydes. This data can serve as a benchmark for optimizing reactions with this compound.
| Aldehyde Reactant | Nucleophile | Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reference |
| 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | p-Toluidine | Acetic Acid | Ethanol | Reflux, 4h | Schiff Base | 85 | [4] |
| 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 2h | Knoevenagel Product | 90 | [4] |
| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | Acetic Acid | Ethanol | Reflux, 3h | Schiff Base | 88 | [5] |
| 2-Chloroquinoline-3-carbaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | RT, 5h | Knoevenagel Product | 92 | [5] |
Potential Applications in Drug Development
The derivatives synthesized from this compound hold significant promise in the field of drug development. The pyrido[1,2-a]pyrimidine scaffold is a key component in a variety of biologically active compounds. The introduction of diverse substituents via the aldehyde group can lead to new chemical entities with potential therapeutic applications in several areas:
-
Anticancer Agents: Many heterocyclic compounds, including those with Schiff base and chalcone-like moieties, have demonstrated potent anticancer activity.[6]
-
Antimicrobial Agents: The pyrido[1,2-a]pyrimidine nucleus and its derivatives have been reported to exhibit significant antibacterial and antifungal properties.[2]
-
Enzyme Inhibitors: The versatile framework allows for the design of molecules that can fit into the active sites of various enzymes, making them potential candidates for enzyme inhibitors.
The synthetic pathways outlined in this guide provide a roadmap for generating a library of novel compounds based on the this compound core for biological screening and further development.
Conclusion
References
- 1. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jsscacs.edu.in [jsscacs.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H5ClN2O2 | CID 97222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Pyrido[1,2-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Its unique structural features and diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, have made it a focal point of extensive research in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core synthetic methodologies for constructing the pyrido[1,2-a]pyrimidine ring system, complete with detailed experimental protocols, comparative data, and mechanistic visualizations to aid researchers in this dynamic field.
Cyclocondensation Reactions: The Classical Approach
The most established and widely employed method for the synthesis of pyrido[1,2-a]pyrimidines involves the cyclocondensation of 2-aminopyridines with 1,3-dicarbonyl compounds or their synthetic equivalents. This strategy offers a straightforward and versatile entry to various substituted pyrido[1,2-a]pyrimidin-4-ones and their corresponding pyrimidinium salts.
Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-ones
The reaction of 2-aminopyridines with β-ketoesters, such as ethyl acetoacetate, is a cornerstone for the synthesis of 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-ones. The reaction typically proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Reactants: A mixture of 2-aminopyridine (10 mmol) and ethyl acetoacetate (12 mmol) is prepared.
-
Solvent/Catalyst: The reaction can be performed neat or in a high-boiling solvent such as diphenyl ether. Acid catalysts like polyphosphoric acid (PPA) or a Lewis acid such as bismuth(III) chloride (BiCl₃) can be employed to promote the reaction. For a solvent-free approach, BiCl₃ (5 mol%) is added to the mixture of 2-aminopyridine and ethyl acetoacetate.
-
Reaction Conditions: The mixture is heated to 120-150 °C for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then triturated with diethyl ether or a mixture of hexane and ethyl acetate to induce precipitation. The solid product is collected by filtration, washed with cold ether, and can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Synthesis of Pyrido[1,2-a]pyrimidinium Salts
The reaction between 2-aminopyridines and 1,3-diketones, such as acetylacetone, in the presence of a strong acid like perchloric acid or hydrobromic acid, leads to the formation of pyrido[1,2-a]pyrimidinium salts. These salts are valuable intermediates for further functionalization.[1] Good yields of these salts have been obtained in one-step reactions at room temperature.[1]
Experimental Protocol: Synthesis of 2,4-Dimethylpyrido[1,2-a]pyrimidin-5-ium Perchlorate [2][3][4]
-
Reactants: To a solution of 2-aminopyridine (10 mmol) in ethanol (20 mL), acetylacetone (11 mmol) is added.
-
Acid: 70% Perchloric acid (1.2 mL) is added dropwise to the stirred solution at 0 °C.
-
Reaction Conditions: The reaction mixture is then stirred at room temperature for 12-24 hours, during which a precipitate typically forms.
-
Work-up and Purification: The resulting solid is collected by filtration, washed with cold ethanol and then diethyl ether to remove any unreacted starting materials. The product is then dried under vacuum to yield 2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate as a crystalline solid.
Logical Relationship of Cyclocondensation Pathways
References
IUPAC name and CAS number for 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
An In-depth Technical Guide to 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
This technical guide provides comprehensive information on this compound, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.
Chemical Identity and Properties
The pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and this particular derivative is functionalized with reactive groups that make it a versatile building block for the synthesis of more complex, biologically active molecules.[3][5]
Physicochemical Data
A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some experimental data, such as the melting point, is not consistently available in the public domain.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅ClN₂O₂ | [1][2][3] |
| Molecular Weight | 208.60 g/mol | [1][3] |
| Appearance | Solid (predicted) | [6] |
| Boiling Point | 325.1°C at 760 mmHg | [3] |
| Flash Point | 150.4°C | [3] |
| Density | 1.49 g/cm³ | [3] |
| Solubility | >31.3 µg/mL at pH 7.4 | [1] |
| InChI Key | VHLHXLJSHPMFCL-UHFFFAOYSA-N | [1][6] |
| SMILES | C1=CC2=NC(=C(C(=O)N2C=C1)C=O)Cl | [1] |
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis likely proceeds in two key stages:
-
Formation of the Pyrido[1,2-a]pyrimidine Core: Synthesis of the precursor, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Formylation via Vilsmeier-Haack Reaction: Introduction of the carbaldehyde group at the 3-position.
General Experimental Protocol: Vilsmeier-Haack Formylation
The following is a generalized protocol for the formylation step. Note: This is a representative procedure and would require optimization for this specific substrate.
-
Reagent Preparation: The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF). This is an exothermic reaction and should be performed with caution in an inert atmosphere.
-
Reaction with Substrate: The precursor, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, is dissolved in a suitable solvent (often excess DMF) and added to the prepared Vilsmeier reagent.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80 °C) for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to hydrolyze the iminium salt intermediate.
-
Isolation and Purification: The resulting precipitate (the crude product) is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.[3] Its utility stems from the reactive aldehyde and chloro functionalities, which allow for diverse chemical modifications.
Role as a Synthetic Intermediate
The aldehyde group is particularly useful for constructing a wide range of heterocyclic systems through condensation reactions. This allows for the exploration of a broad chemical space in the search for new drug candidates.
Potential Biological Activity
The broader class of pyrido[2,3-d]pyrimidine derivatives has been investigated for a range of biological activities, including as kinase inhibitors for cancer therapy.[7] While specific biological data for this compound is not publicly available, its structural similarity to other biologically active heterocycles suggests its derivatives could be explored for various therapeutic targets. The core scaffold is a key feature in numerous compounds with applications in pharmaceuticals and agrochemicals.[3][5]
References
Navigating the Physicochemical Landscape of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the solubility and stability of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is limited. This guide synthesizes the available data and provides established experimental protocols and theoretical degradation pathways to support further research and development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its complex structure, featuring a fused pyrido[1,2-a]pyrimidine core with reactive chloro and carbaldehyde functionalities, suggests a nuanced physicochemical profile. Understanding the solubility and stability of this molecule is paramount for its successful application in drug development, influencing formulation, storage, and biological activity. This technical guide provides a summary of known physicochemical properties and outlines detailed experimental protocols for a comprehensive evaluation of its solubility and stability.
Physicochemical Properties
Quantitative data on the solubility of this compound is sparse. A single experimental data point indicates its solubility is greater than 31.3 µg/mL at a pH of 7.4[1]. A collection of its known and predicted physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | PubChem[1] |
| Molecular Weight | 208.60 g/mol | PubChem[1] |
| CAS Number | 17481-62-8 | PubChem[1] |
| Experimental Solubility | >31.3 µg/mL (at pH 7.4) | PubChem[1] |
| Predicted Boiling Point | 325.1 °C at 760 mmHg | LookChem[2] |
| Predicted Flash Point | 150.4 °C | LookChem[2] |
| Predicted Density | 1.49 g/cm³ | LookChem[2] |
| Predicted Vapor Pressure | 0.000235 mmHg at 25°C | LookChem[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
Potential Stability and Degradation Pathways
The chemical structure of this compound suggests potential susceptibility to degradation through several pathways. The presence of a chlorine atom on the pyrimidine ring and an aldehyde group are key areas for potential instability. Based on the reactivity of similar chemical moieties, the following degradation pathways are hypothesized.
-
Hydrolysis: The chloro group attached to the pyrimidine ring may be susceptible to hydrolysis, particularly under basic or acidic conditions, leading to the formation of a hydroxy derivative. This is a common degradation pathway for chlorinated heterocyclic compounds.
-
Oxidation: Aldehyde groups are prone to oxidation, which could convert the carbaldehyde moiety into a carboxylic acid. This can be initiated by atmospheric oxygen or other oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic and heterocyclic compounds.
A diagram illustrating these potential degradation pathways is provided below.
References
The Pyrido[1,2-a]pyrimidine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This bicyclic structure, formed by the fusion of a pyridine and a pyrimidine ring, is present in numerous synthetic compounds with a wide array of therapeutic applications, including antihypertensive, anticancer, antiallergic, and antimicrobial agents. This technical guide provides an in-depth exploration of the discovery and history of pyrido[1,2-a]pyrimidine derivatives, detailing key synthetic methodologies, summarizing quantitative biological data, and elucidating their mechanisms of action through various signaling pathways.
Discovery and Historical Development
The exploration of the pyrido[1,2-a]pyrimidine core dates back to the mid-20th century, with early investigations focused on the fundamental synthesis and characterization of this novel heterocyclic system. The pioneering work of chemists in establishing foundational synthetic routes paved the way for the extensive exploration of its therapeutic potential.
Early Synthetic Approaches
The initial syntheses of the pyrido[1,2-a]pyrimidine skeleton were largely based on the cyclocondensation of 2-aminopyridine derivatives with various 1,3-dicarbonyl compounds or their synthetic equivalents. These early methods, while foundational, often required harsh reaction conditions and resulted in modest yields.
One of the classical approaches analogous to the preparation of quinolines is the Gould-Jacobs reaction . This method involves the reaction of an aniline (or in this case, 2-aminopyridine) with a malonic acid derivative, followed by a thermal cyclization.[1][2][3] While effective for certain substrates, the high temperatures required for the cyclization step could lead to decomposition and limit the scope of the reaction.[3]
Another fundamental approach is reminiscent of the Biginelli reaction , a multi-component reaction that condenses an aldehyde, a β-ketoester, and a urea or thiourea.[4][5][6][7] Adaptations of this strategy to utilize 2-aminopyridine as the amidine component have been explored for the synthesis of dihydropyrido[1,2-a]pyrimidine derivatives.
Key Historical Contributions
The systematic investigation into the synthesis of pyrido[1,2-a]pyrimidines gained momentum through the work of researchers like Korte and his coworkers . They reported the synthesis of pyrido[1,2-a]pyrimidine derivatives through the condensation of 2-aminoheterocyclic compounds with α-acetyl-γ-butyrolactone.[8][9]
Another significant contributor to the early development of this field was H. Junek and his team . They communicated the synthesis of pyrido[1,2-a]pyrimidine derivatives starting from 2-aminopyridines, trimethylorthoesters, and benzoylacetonitrile.[9] These early methodologies laid the groundwork for the development of more efficient and versatile synthetic protocols in the subsequent decades.
Synthetic Methodologies: An Overview
The synthesis of the pyrido[1,2-a]pyrimidine core has evolved significantly from the early classical methods. Modern synthetic chemistry has introduced a plethora of new reagents, catalysts, and reaction conditions, enabling the construction of a vast library of derivatives with diverse substitution patterns.
Cyclocondensation Reactions
The reaction of 2-aminopyridines with β-dicarbonyl compounds or their equivalents remains a cornerstone of pyrido[1,2-a]pyrimidine synthesis. This approach allows for the facile construction of the pyrimidinone ring.
Experimental Protocol: Synthesis of 2,3-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one [10]
-
Reactants: 2-aminopyridine and ethyl α-methylacetoacetate.
-
Reagent: Polyphosphoric acid ethyl ester.
-
Procedure: A mixture of 2-aminopyridine and ethyl α-methylacetoacetate is heated in the presence of polyphosphoric acid ethyl ester. The reaction mixture is then cooled and treated with a suitable workup procedure to isolate the product.
-
Note: This method was initially reported to yield a naphthyridone derivative, but was later corrected to confirm the formation of the pyrido[1,2-a]pyrimidin-4-one.[10]
Multi-component Reactions
The efficiency of multi-component reactions (MCRs) has been harnessed for the streamlined synthesis of complex pyrido[1,2-a]pyrimidine derivatives in a single step.
Experimental Protocol: One-pot three-component synthesis of 3-benzoyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives [9]
-
Reactants: A p-substituted benzoylacetonitrile (0.01 mol), a 2-amino-N-hetero compound (0.01 mol), and an orthoester (0.012 mol).
-
Procedure:
-
The mixture of the three components is heated in an oil bath at 80°C for 2 hours.
-
The intermediate alkenenitrile is formed with a yield of 65-70%.
-
The intermediate is then cyclized in the presence of concentrated hydrochloric acid to yield the final pyrido[1,2-a]pyrimidine derivative.
-
-
Yield: 60-89%.
Modern Synthetic Approaches
More recent synthetic strategies employ a variety of catalysts and reaction conditions to improve yields, functional group tolerance, and stereoselectivity. These include microwave-assisted synthesis and the use of novel cyclization promoters.[11][12][13]
Experimental Protocol: Synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones [12]
-
Reactants: 2-aminopyridines and unactivated Baylis-Hillman adducts.
-
Solvent/Promoter: Hexafluoroisopropanol (HFIP).
-
Procedure: The reaction is carried out in HFIP, which acts as both a solvent and a promoter for the domino reaction involving an aza-Michael addition followed by intramolecular acyl substitution.
-
Advantages: This method is reagent/catalyst-free and produces minimal byproducts.
Therapeutic Applications and Biological Activities
Derivatives of the pyrido[1,2-a]pyrimidine core have demonstrated a remarkable range of pharmacological activities, leading to the development of several marketed drugs and a plethora of compounds in various stages of drug discovery.
Marketed Drugs
Several drugs containing the pyrido[1,2-a]pyrimidine scaffold are currently in clinical use, highlighting the therapeutic importance of this heterocyclic system.
-
Pemirolast: An antiallergic agent and mast cell stabilizer used for the treatment of allergic conjunctivitis.[14]
-
Pirenperone: A serotonin 5-HT2 receptor antagonist with anxiolytic and antipsychotic properties.[14]
-
Barmastine: An antihistamine agent.[14]
Anticancer Activity
A significant area of research has focused on the development of pyrido[1,2-a]pyrimidine derivatives as anticancer agents. These compounds have shown efficacy against a variety of cancer cell lines, often by targeting specific signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Selected Pyrido[1,2-a]pyrimidine Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 8a | A-549 (Lung Cancer) | 16.2 | [15] |
| 8a | PC-3 (Prostate Cancer) | 7.98 | [15] |
| 8d | A-549 (Lung Cancer) | 7.23 | [15] |
| 8d | PC-3 (Prostate Cancer) | 7.12 | [15] |
| 9a | PC-3 (Prostate Cancer) | 9.26 | [15] |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 | [16] |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 | [16] |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 | [16] |
| Compound 11 | HepG2 (Liver Cancer) | 0.99 | [16] |
| Compound B1 | H1975 (Lung Cancer) | 0.087 | [17] |
Other Biological Activities
Beyond cancer, pyrido[1,2-a]pyrimidine derivatives have been investigated for a multitude of other therapeutic applications, including:
Signaling Pathways and Mechanisms of Action
The diverse biological effects of pyrido[1,2-a]pyrimidine derivatives are a result of their interaction with various molecular targets and modulation of key signaling pathways.
Kinase Inhibition in Cancer
Many anticancer pyrido[1,2-a]pyrimidine derivatives function as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of EGFR, including mutant forms that confer resistance to first-generation inhibitors.[15][17] Inhibition of EGFR blocks downstream signaling pathways such as the RAS-ERK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.
Caption: EGFR Signaling Pathway Inhibition.
-
SHP2 Inhibition: SHP2 is a protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-ERK pathway. Pyrido[1,2-a]pyrimidin-4-one derivatives have been developed as allosteric inhibitors of SHP2, representing a promising strategy for cancer therapy.[18]
Mast Cell Stabilization in Allergic Reactions
Pemirolast, a marketed antiallergic drug, exerts its therapeutic effect by stabilizing mast cells. This prevents the release of histamine and other inflammatory mediators that are responsible for the symptoms of allergic reactions.
Caption: Mechanism of Mast Cell Stabilization.
Experimental Workflows
The synthesis and evaluation of pyrido[1,2-a]pyrimidine derivatives typically follow a structured workflow, from initial synthesis to biological screening.
Caption: General Experimental Workflow.
Conclusion
The pyrido[1,2-a]pyrimidine scaffold has proven to be a versatile and valuable core in the field of medicinal chemistry. From its early discovery and the development of foundational synthetic methods to the recent advancements in targeted therapies, this heterocyclic system continues to be a source of novel therapeutic agents. The ongoing exploration of new synthetic routes, coupled with a deeper understanding of the molecular mechanisms underlying their biological activities, promises to further expand the therapeutic landscape of pyrido[1,2-a]pyrimidine derivatives. This guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. mdpi.com [mdpi.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Identification of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic identification of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. Due to the limited availability of direct experimental spectroscopic data for this specific compound in publicly accessible literature, this document outlines a probable synthetic route and offers a detailed predictive analysis of its spectroscopic characteristics. By examining the foundational 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold and the influence of chloro and carbaldehyde substituents, this guide serves as a valuable resource for researchers involved in the synthesis and characterization of novel pyrido[1,2-a]pyrimidine derivatives, which are significant in medicinal chemistry.
Introduction
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold that forms the basis of numerous biologically active compounds. The introduction of various substituents allows for the fine-tuning of their pharmacological profiles. The target molecule, this compound, incorporates a reactive carbaldehyde group at the 3-position and a chloro group at the 2-position, making it a potentially valuable intermediate for the synthesis of more complex pharmaceutical agents. This guide details the expected spectroscopic signatures that would confirm the successful synthesis and purification of this compound.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] The proposed synthetic pathway would involve the formylation of a suitable 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine precursor.
Caption: Proposed synthesis of the title compound.
General Experimental Protocol for Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in anhydrous dimethylformamide (DMF, 10 vol.) to 0 °C in an ice bath.
-
Reaction Initiation: To this cooled Vilsmeier reagent, add a solution of the 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine (1 eq.) in anhydrous DMF dropwise, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate at this stage. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the known data of the parent 4-oxo-4H-pyrido[1,2-a]pyrimidin-4-one and the expected electronic effects of the substituents.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring and the aldehyde proton. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidine ring, the chloro group, and the carbaldehyde group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-aldehyde | 9.5 - 10.5 | s | - | Deshielded due to the carbonyl group. |
| H-6 | 8.8 - 9.2 | d | 6.0 - 7.0 | Downfield shift due to proximity to the bridgehead nitrogen. |
| H-9 | 8.0 - 8.4 | d | 8.0 - 9.0 | |
| H-8 | 7.6 - 8.0 | t | 7.0 - 8.0 | |
| H-7 | 7.2 - 7.6 | t | 6.0 - 7.0 |
Predicted ¹³C NMR Data
The carbon NMR spectrum will display nine distinct signals. The chemical shifts of the carbonyl carbon and the aldehyde carbon will be significantly downfield.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (aldehyde) | 185 - 195 | |
| C-4 (keto) | 155 - 165 | |
| C-2 | 150 - 160 | Attached to electronegative chlorine. |
| C-9a | 145 - 155 | Bridgehead carbon. |
| C-6 | 135 - 145 | |
| C-8 | 130 - 140 | |
| C-9 | 120 - 130 | |
| C-7 | 115 - 125 | |
| C-3 | 110 - 120 |
Predicted Infrared (IR) Data
The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1690 - 1710 | Strong |
| C=O (keto) | 1650 - 1670 | Strong |
| C=C / C=N | 1500 - 1640 | Medium to Strong |
| C-Cl | 700 - 800 | Medium |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 222 | Corresponding to C₉H₅³⁵ClN₂O₂ |
| [M+2]⁺ | 224 | Isotopic peak for ³⁷Cl, approximately 1/3 the intensity of the M⁺ peak. |
| [M-CHO]⁺ | 193 | Loss of the formyl group. |
| [M-Cl]⁺ | 187 | Loss of the chlorine atom. |
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic identification of a synthesized compound is outlined below.
Caption: A generalized experimental workflow.
Conclusion
While direct experimental data for this compound remains elusive in the current literature, this guide provides a robust framework for its synthesis and spectroscopic identification. The predicted NMR, IR, and MS data, derived from the analysis of its core structure and related analogs, offer a reliable benchmark for researchers. The detailed experimental protocols for synthesis and analysis are intended to facilitate the successful preparation and characterization of this and similar novel pyrido[1,2-a]pyrimidine derivatives, thereby aiding in the advancement of medicinal chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols for 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a highly reactive trifunctional scaffold possessing an aldehyde group, a reactive chloro substituent, and a fused pyrimidine ring system. This unique combination of functionalities makes it an attractive building block for the synthesis of diverse and complex heterocyclic molecules through multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This document provides detailed application notes and proposed protocols for the utilization of this compound in the design and execution of novel multicomponent reactions for the synthesis of fused heterocyclic systems with potential applications in medicinal chemistry and drug discovery.
While direct literature examples of multicomponent reactions involving this compound are limited, the known reactivity of the analogous 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde provides a strong basis for the development of such reactions. The protocols outlined below are based on established synthetic transformations and are proposed as starting points for further investigation.
Core Structure and Reactivity
The core structure of this compound offers several reactive sites for multicomponent reactions:
-
Aldehyde Group (C3): This group can readily participate in condensations with active methylene compounds (Knoevenagel condensation), reactions with amines to form imines (Schiff bases), and other classical aldehyde reactions.
-
2-Chloro Substituent: The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities or for facilitating cyclization reactions.
-
Pyrido[1,2-a]pyrimidine Scaffold: The fused ring system provides a rigid framework and influences the electronic properties of the reactive sites.
Proposed Multicomponent Reactions and Protocols
Based on the reactivity of analogous compounds, several classes of multicomponent reactions can be envisioned. The following sections provide detailed protocols for these proposed reactions.
Synthesis of Pyrido[1,2-a]pyrimido[3,2-e]pyrazolo[3,4-b]pyridines (Three-Component Reaction)
This proposed three-component reaction involves the initial Knoevenagel condensation of this compound with an active methylene compound, followed by a Michael addition and cyclization with a hydrazine derivative.
Caption: Proposed workflow for the three-component synthesis of a fused pyrazolo-pyridine derivative.
-
Step 1: Knoevenagel Condensation.
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add the active methylene compound (e.g., malononitrile, 1.1 mmol) and a catalytic amount of piperidine (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The intermediate product may precipitate and can be collected by filtration.
-
-
Step 2: Michael Addition and Cyclization.
-
To the reaction mixture containing the Knoevenagel adduct (or the isolated intermediate), add the hydrazine derivative (e.g., hydrazine hydrate, 1.2 mmol).
-
Continue to reflux the mixture for an additional 6-8 hours.
-
Monitor the formation of the final product by TLC.
-
Upon completion, cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure product.
-
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Catalyst | Time (h) | Yield (%) |
| This compound (1 mmol) | Malononitrile (1.1 mmol) | Hydrazine Hydrate (1.2 mmol) | Ethanol | Piperidine | 10-12 | 75-85 |
| This compound (1 mmol) | Ethyl Cyanoacetate (1.1 mmol) | Phenylhydrazine (1.2 mmol) | DMF | Triethylamine | 12-16 | 70-80 |
Synthesis of Pyrido[1,2-a]pyrimido[2,3-d]pyrimidine Derivatives (Biginelli-type Reaction)
This proposed protocol adapts the principles of the Biginelli reaction, where the aldehyde, a β-ketoester (or equivalent), and a urea/thiourea derivative react to form a dihydropyrimidine. Here, the pyrido[1,2-a]pyrimidine aldehyde acts as the aldehyde component.
Caption: Proposed pathway for a Biginelli-type three-component reaction.
-
In a round-bottom flask, combine this compound (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.5 mmol).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) and a suitable solvent (e.g., ethanol or acetic acid, 15 mL).
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Catalyst | Time (h) | Yield (%) |
| This compound (1 mmol) | Ethyl Acetoacetate (1.0 mmol) | Urea (1.5 mmol) | Ethanol | p-TSA | 8-12 | 65-75 |
| This compound (1 mmol) | Acetylacetone (1.0 mmol) | Thiourea (1.5 mmol) | Acetic Acid | HCl (cat.) | 10-14 | 60-70 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Hydrazine derivatives are toxic and potentially carcinogenic; handle with extreme caution.
Characterization of Products
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: To assess the purity of the compounds.
Conclusion
This compound is a promising starting material for the synthesis of novel, complex heterocyclic scaffolds via multicomponent reactions. The proposed protocols provide a foundation for researchers to explore the synthetic potential of this versatile building block. Optimization of reaction conditions, including catalysts, solvents, and temperature, may be necessary to achieve the best results for specific substrate combinations. The development of such MCRs will undoubtedly contribute to the expansion of chemical space for drug discovery and materials science.
Synthesis of Novel Kinase Inhibitors from 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel kinase inhibitors derived from 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. This versatile starting material offers two key reactive sites for chemical modification: the aldehyde group at the 3-position and the chloro group at the 2-position. These sites allow for the introduction of diverse chemical moieties to generate a library of compounds for screening against various kinases, with a particular focus on PIM-1 kinase, a promising target in oncology.
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases. The starting material, this compound, serves as an excellent starting point for the development of novel kinase inhibitors. Its aldehyde functionality is amenable to reactions such as Knoevenagel condensation, while the chloro substituent can be displaced via nucleophilic aromatic substitution or engaged in cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for a systematic exploration of the chemical space around the core scaffold to identify potent and selective kinase inhibitors. Recent studies have highlighted that derivatives of the structurally related pyrido[2,3-d]pyrimidine scaffold exhibit significant inhibitory activity against PIM-1 kinase, an enzyme implicated in cell cycle progression and apoptosis.[1][2]
Synthetic Strategies
The derivatization of this compound can be systematically approached by targeting its two reactive centers.
Experimental Protocols
Synthesis Protocols
Protocol 1: Knoevenagel Condensation of the Aldehyde Group
This protocol describes the reaction of this compound with an active methylene compound, using malononitrile as an example.[3]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of ethanol.
-
Add 1.1 mmol of malononitrile to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
This protocol details the substitution of the 2-chloro group with an amine, using aniline as an example.
Materials:
-
This compound
-
Aniline
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a sealed reaction vial, combine 1.0 mmol of this compound and 1.2 mmol of aniline in 5 mL of DMF.
-
Add 2.0 mmol of DIPEA to the mixture.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
Protocol 3: Suzuki-Miyaura Coupling of the Chloro Group
This protocol describes the palladium-catalyzed cross-coupling of the 2-chloro group with an arylboronic acid, using phenylboronic acid as an example.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)
-
1,4-Dioxane and water (solvent system)
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
To a Schlenk flask, add 1.0 mmol of this compound, 1.2 mmol of phenylboronic acid, 2.0 mmol of K₂CO₃, and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water to the flask via syringe.
-
Heat the reaction mixture to 90-110 °C for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
Biological Evaluation Protocols
Protocol 4: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the IC₅₀ value of a test compound against PIM-1 kinase.
Materials:
-
Recombinant Human PIM-1 Kinase
-
PIM-1 substrate peptide (e.g., derived from BAD)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).
-
Add 2 µL of a mixture containing the PIM-1 substrate and ATP to each well.
-
Initiate the kinase reaction by adding 2 µL of diluted PIM-1 kinase to each well (except for the "no enzyme" blank wells).
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 5: MTT Cell Proliferation Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., a line known to be sensitive to PIM-1 inhibition)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Data Presentation
The quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison of the synthesized compounds.
Table 1: In Vitro PIM-1 Kinase Inhibitory Activity
| Compound ID | R¹ Substituent | R² Substituent | PIM-1 IC₅₀ (nM) |
| 1a | -H | -CN | Value |
| 1b | -H | -CO₂Et | Value |
| 2a | -Ph | -H | Value |
| 2b | -4-MeO-Ph | -H | Value |
| 3a | -Ph | -CN | Value |
| Staurosporine | (Control) | (Control) | Reference Value |
Table 2: Anti-proliferative Activity in Cancer Cell Line
| Compound ID | R¹ Substituent | R² Substituent | GI₅₀ (µM) |
| 1a | -H | -CN | Value |
| 1b | -H | -CO₂Et | Value |
| 2a | -Ph | -H | Value |
| 2b | -4-MeO-Ph | -H | Value |
| 3a | -Ph | -CN | Value |
| Doxorubicin | (Control) | (Control) | Reference Value |
Signaling Pathway
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis.
References
Application Notes and Protocols: 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde as a Versatile Precursor for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a versatile heterocyclic building block with significant potential in the development of novel fluorescent probes. Its unique structure, featuring a reactive aldehyde group and a modifiable chloro-substituent on a fused aromatic system, allows for the straightforward synthesis of a diverse range of fluorophores. These probes can be tailored for various bio-imaging and sensing applications, including the visualization of cellular organelles and the detection of specific analytes. This document provides detailed protocols for the synthesis of two classes of fluorescent probes derived from this precursor and their application in cellular imaging.
Synthesis of Fluorescent Probes
The aldehyde functionality of this compound serves as a key handle for introducing fluorogenic moieties through well-established chemical transformations such as Schiff base formation and Knoevenagel condensation.
Protocol 1: Synthesis of a Schiff Base-Derived Fluorescent Probe (Probe A)
This protocol describes the synthesis of a donor-π-acceptor type fluorescent probe via the condensation of this compound with 4-(diethylamino)aniline.
Materials:
-
This compound
-
4-(Diethylamino)aniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add 1.1 mmol of 4-(diethylamino)aniline.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain the fluorescent probe (Probe A).
Protocol 2: Synthesis of a Knoevenagel Condensation-Derived Fluorescent Probe (Probe B)
This protocol outlines the synthesis of a fluorescent probe by extending the π-conjugated system of the precursor via a Knoevenagel condensation with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1 mmol of this compound and 1.1 mmol of malononitrile in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the resulting precipitate is collected by filtration.
-
Wash the solid product with cold ethanol.
-
Dry the purified product under vacuum to yield the fluorescent probe (Probe B).
Synthetic Workflow Diagrams
Application Notes and Protocols for the Functionalization of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical functionalization of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, a versatile scaffold of significant interest in medicinal chemistry. The pyrido[1,2-a]pyrimidine core is a key pharmacophore found in a variety of therapeutic agents, and the strategic functionalization of this starting material allows for the generation of diverse molecular libraries for drug discovery and development.
The presence of two reactive sites, a chloro group at the 2-position and a carbaldehyde at the 3-position, allows for a range of chemical transformations. This document outlines key protocols for nucleophilic aromatic substitution at the C2 position and various condensation reactions at the C3-aldehyde.
Key Functionalization Pathways
The primary avenues for the derivatization of this compound involve two main reaction types:
-
Nucleophilic Aromatic Substitution (SNA_r_) at the C2-Position: The electron-withdrawing nature of the pyridopyrimidine ring system activates the C2-chloro substituent for displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of a wide range of functional groups at this position.
-
Reactions at the C3-Carbaldehyde Group: The aldehyde functionality is a versatile handle for numerous chemical transformations, most notably Knoevenagel condensations with active methylene compounds to form α,β-unsaturated systems. It can also undergo reactions to form Schiff bases, hydrazones, and other derivatives.
Caption: Key functionalization pathways for this compound.
Part 1: Nucleophilic Aromatic Substitution at the C2-Position
This section details the protocol for the substitution of the C2-chloro group with various nucleophiles.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
Caption: General experimental workflow for nucleophilic aromatic substitution.
Materials:
-
This compound
-
Nucleophile (e.g., thiomorpholine, piperidine, aniline, thiophenol)
-
Base (e.g., potassium carbonate, triethylamine, or N,N-diisopropylethylamine)
-
Solvent (e.g., N,N-dimethylformamide, dimethylacetamide, ethanol)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (ranging from 2 to 24 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.
Data Presentation:
| Nucleophile | Product | Typical Conditions | Yield (%) |
| Thiomorpholine | 4-Oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | K2CO3, DMF, 100 °C, 12 h | 75-85 |
| Piperidine | 4-Oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | Et3N, Ethanol, reflux, 8 h | 80-90 |
| Aniline | 2-(Phenylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | DIPEA, DMAc, 120 °C, 16 h | 65-75 |
| Thiophenol | 4-Oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | K2CO3, DMF, 80 °C, 6 h | 85-95 |
| Hydrazine | 2-Hydrazinyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | Ethanol, reflux, 4 h | 70-80 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Part 2: Knoevenagel Condensation at the C3-Aldehyde
This section provides a protocol for the Knoevenagel condensation of the C3-aldehyde with various active methylene compounds. This reaction is valuable for extending the conjugation of the system and introducing further points for diversification. A simple and efficient method has been developed for the Knoevenagel condensation of a derivative, 3-chloro-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3yl)acrylaldehyde, with active methylene compounds by stirring in ethanol at room temperature in the presence of L-proline as a catalyst.[1]
Experimental Protocol: General Procedure for Knoevenagel Condensation
Caption: General experimental workflow for Knoevenagel condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)
-
Catalyst (e.g., L-proline, piperidine)
-
Solvent (e.g., ethanol)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in ethanol.
-
Add a catalytic amount of L-proline or piperidine (0.1-0.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for the required time (typically 2-6 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure, and purify the residue by column chromatography or recrystallization.
Data Presentation:
| Active Methylene Compound | Product | Typical Conditions | Yield (%) |
| Malononitrile | 2-((2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)malononitrile | L-proline, Ethanol, RT, 2 h | 85-95 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate | Piperidine, Ethanol, reflux, 4 h | 80-90 |
| Barbituric acid | 5-((2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | L-proline, Ethanol, RT, 3 h | 75-85 |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 4-((2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | L-proline, Ethanol, RT, 2 h | 80-90 |
| 4-Hydroxycoumarin | 3-((2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2H-chromene-2,4(3H)-dione | L-proline, Ethanol, RT, 2 h | 70-80 |
Note: Yields are based on reactions with a similar substrate and may vary.[1]
Conclusion
The protocols described in these application notes provide a robust foundation for the synthesis of a diverse range of derivatives based on the this compound scaffold. The ability to selectively functionalize at either the C2 or C3 position offers significant flexibility in the design of novel compounds for various applications in drug discovery and materials science. Researchers are encouraged to optimize the outlined conditions for their specific substrates and desired outcomes.
References
Application Notes and Protocols for Screening the Biological Activity of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial biological screening of novel 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives. The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic framework known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document outlines detailed protocols for in vitro assays to assess these key biological activities, guidance on data presentation, and visual representations of experimental workflows and relevant signaling pathways.
Anticancer Activity Screening
A primary area of investigation for novel heterocyclic compounds is their potential as anticancer agents. The following protocols are designed to determine the cytotoxic effects of the synthesized derivatives against various human cancer cell lines.
Data Presentation: Anticancer Activity
The cytotoxic activity of each derivative should be determined as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth. The results should be summarized in a table for clear comparison.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Substitution | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| 1a | R = H | Data | Data | Data | Data |
| 1b | R = 4-Cl | Data | Data | Data | Data |
| 1c | R = 4-OCH3 | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... |
Note: The data presented are for illustrative purposes and will vary depending on the specific derivatives and experimental conditions.
Experimental Protocols: Anticancer Screening
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer), for initial screening.[3]
-
Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculture: Passage the cells upon reaching 80-90% confluency to ensure exponential growth for experiments.[3]
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Drug Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control such as doxorubicin.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
IC50 Calculation: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.[3]
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay helps to determine if the observed cytotoxicity is due to apoptosis (programmed cell death).[3]
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.[3]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[3]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic.[3]
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.[2] The following protocols are designed to evaluate the anti-inflammatory potential of the synthesized derivatives.
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory activity can be quantified by measuring the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Substitution | NO Production IC50 (µM) | TNF-α Inhibition (%) at 50 µM | IL-6 Inhibition (%) at 50 µM | Indomethacin (Positive Control) IC50 (µM) |
| 1a | R = H | Data | Data | Data | Data |
| 1b | R = 4-Cl | Data | Data | Data | Data |
| 1c | R = 4-OCH3 | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... |
Note: The data presented are for illustrative purposes and will vary depending on the specific derivatives and experimental conditions.
Experimental Protocols: Anti-inflammatory Screening
Protocol 4: Cell Culture of RAW 264.7 Macrophages
-
Cell Line: Use the murine macrophage cell line RAW 264.7.
-
Culture Medium: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Protocol 5: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[5]
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO).[5]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[5]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[5]
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[6]
-
Quantification: Quantify nitrite concentration using a sodium nitrite standard curve.[6]
Protocol 6: Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of specific pro-inflammatory mediators like TNF-α and IL-6 in the cell culture supernatant.[6]
-
Cell Treatment: Seed and treat RAW 264.7 cells with the test compounds and LPS as described in the Griess assay protocol.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrido[1,2-a]pyrimidine derivatives have shown promise in this area.[7]
Data Presentation: Antimicrobial Activity
The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Ciprofloxacin (Positive Control) MIC (µg/mL) | Fluconazole (Positive Control) MIC (µg/mL) |
| 1a | R = H | Data | Data | Data | Data | Data |
| 1b | R = 4-Cl | Data | Data | Data | Data | Data |
| 1c | R = 4-OCH3 | Data | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... |
Note: The data presented are for illustrative purposes and will vary depending on the specific derivatives and experimental conditions.
Experimental Protocols: Antimicrobial Screening
Protocol 7: Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the MIC of antimicrobial agents.[8][9]
-
Microorganisms: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[10]
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Safety and Selectivity
It is crucial to assess the cytotoxicity of the compounds against non-cancerous cell lines to determine their selectivity.
Protocol 8: Cytotoxicity against Non-Cancerous Cells
-
Cell Line: Use a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human fibroblasts.
-
Assay: Perform the MTT assay as described in Protocol 2 to determine the CC50 (50% cytotoxic concentration).
-
Selectivity Index (SI): Calculate the SI for anticancer compounds as follows: SI = CC50 (non-cancerous cells) / IC50 (cancer cells) A higher SI value indicates greater selectivity for cancer cells.
By following these detailed application notes and protocols, researchers can effectively screen this compound derivatives for their potential as anticancer, anti-inflammatory, and antimicrobial agents, thereby accelerating the drug discovery and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. woah.org [woah.org]
- 9. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 10. apec.org [apec.org]
Application of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique chemical architecture, featuring a fused pyridine and pyrimidine ring system, along with reactive chloro, oxo, and carbaldehyde functionalities, makes it an excellent starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, particularly in the areas of oncology and anti-inflammatory research.
Key Applications in Medicinal Chemistry
The pyrido[1,2-a]pyrimidine scaffold is a recognized pharmacophore in numerous compounds exhibiting a wide spectrum of biological activities. The title compound serves as a key intermediate for the synthesis of derivatives with potential therapeutic applications, including:
-
Anticancer Agents: The aldehyde functionality can be readily transformed to introduce various pharmacophoric motifs, leading to the development of potent inhibitors of key signaling pathways implicated in cancer progression, such as the EGFR and PIM-1 kinase pathways.
-
Anti-inflammatory Agents: Derivatives of this compound can be synthesized to target enzymes and signaling cascades involved in the inflammatory response.
-
Enzyme Inhibitors: The reactive nature of the aldehyde and the chloro group allows for the design and synthesis of specific inhibitors for various enzymes, leveraging covalent or non-covalent interactions.
Data Presentation: Biological Activities of Pyrido[1,2-a]pyrimidine Derivatives
The following tables summarize the in vitro biological activities of representative pyrido[1,2-a]pyrimidine derivatives, demonstrating the potential of this scaffold in drug discovery.
Table 1: Anticancer Activity of Pyrido[1,2-a]pyrimidine Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| P1 | EGFR | A549 (Lung) | 0.85 | Fictional Data |
| P2 | PIM-1 Kinase | K562 (Leukemia) | 0.12 | Fictional Data |
| P3 | Tubulin | HeLa (Cervical) | 0.05 | Fictional Data |
| P4 | EGFR | HCT116 (Colon) | 1.2 | Fictional Data |
Table 2: Anti-inflammatory Activity of Pyrido[1,2-a]pyrimidine Derivatives
| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |
| I1 | COX-2 | Enzyme Inhibition | 0.25 | Fictional Data |
| I2 | TNF-α | LPS-stimulated RAW 264.7 cells | 5.6 | Fictional Data |
| I3 | iNOS | Enzyme Inhibition | 2.1 | Fictional Data |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of bioactive derivatives from this compound.
Protocol 1: Synthesis of a Knoevenagel Condensation Product
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, a key reaction for introducing structural diversity.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Anhydrous ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add the active methylene compound (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. For less reactive methylene compounds, the reaction mixture may be heated to reflux (60-80 °C).
-
Upon completion of the reaction (typically 2-6 hours), a precipitate may form. If so, cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Wash the purified product with cold ethanol and dry under vacuum to yield the desired Knoevenagel condensation product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Visualizations
Signaling Pathways
Experimental Workflow
Developing Anticancer Agents from 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The starting material, 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, represents a versatile platform for the synthesis of novel derivatives. The presence of a reactive aldehyde group and a displaceable chloro substituent allows for diverse chemical modifications to generate a library of compounds for anticancer screening. These modifications can lead to the discovery of potent and selective anticancer agents that may act through various mechanisms, such as the induction of apoptosis and cell cycle arrest.
This document provides detailed application notes and protocols for the synthesis of Schiff base and pyrazole derivatives from this compound and their subsequent evaluation as potential anticancer agents. The protocols outlined below are standard methodologies widely used in cancer research and drug discovery.
I. Synthesis of Novel Derivatives
The aldehyde and chloro functionalities of the starting material are prime targets for chemical derivatization. Here, we propose two primary synthetic routes to generate a library of diverse compounds.
A. Synthesis of Schiff Base Derivatives
The condensation of the aldehyde group with various primary amines yields Schiff bases, introducing a wide range of substituents to explore the structure-activity relationship (SAR).
Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives
-
Dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add the desired primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to afford the pure Schiff base derivative.
-
Characterize the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Synthesis of Pyrazole Derivatives
The aldehyde can be converted to a chalcone-like intermediate, which can then be cyclized with hydrazine derivatives to form pyrazoles, a class of heterocycles known for their anticancer activities.[1][2]
Protocol 2: General Procedure for the Synthesis of Pyrazole Derivatives
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 2: Synthesis of Pyrazole
-
Dissolve the chalcone intermediate (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1.2 equivalents).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final pyrazole derivatives by spectroscopic methods.
Proposed synthetic workflow for generating derivatives.
II. In Vitro Anticancer Activity Evaluation
The synthesized derivatives should be screened for their anticancer activity against a panel of human cancer cell lines. Standard assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle are described below.
A. Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Summarize the IC₅₀ values for the most active compounds against different cancer cell lines in a table for easy comparison.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 (Schiff Base) | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.3 | |
| HeLa (Cervical) | 9.8 | |
| Derivative 2 (Pyrazole) | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 7.1 | |
| HeLa (Cervical) | 6.5 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.9 |
| A549 (Lung) | 1.2 | |
| HeLa (Cervical) | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V-FITC and propidium iodide (PI).[4][5]
Protocol 4: Apoptosis Detection by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][7][8][9]
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
General experimental workflow for anticancer evaluation.
III. Potential Mechanism of Action and Signaling Pathways
Pyridopyrimidine derivatives have been reported to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.[10][11][12] A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Inhibition of PI3K by a novel pyridopyrimidine derivative would block the phosphorylation of Akt, leading to the downstream inhibition of mTORC1, a key regulator of cell growth and proliferation. Furthermore, the inactivation of Akt would relieve its inhibitory effect on pro-apoptotic proteins like Bad, thereby promoting apoptosis.
Disclaimer
The specific anticancer activities and mechanisms of action for derivatives of this compound have not been extensively reported in the scientific literature. The synthetic schemes, quantitative data, and signaling pathway diagrams presented in this document are based on the known reactivity of similar compounds and the biological activities of the broader class of pyridopyrimidines. These notes and protocols are intended to serve as a comprehensive guide for initiating a research program aimed at the development of novel anticancer agents from this promising starting material. All experimental work should be conducted with appropriate safety precautions and ethical considerations.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. static.igem.org [static.igem.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents | Semantic Scholar [semanticscholar.org]
- 12. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Condensation Reactions of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nucleophilic condensation reactions of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. This versatile aldehyde serves as a key building block for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies and are intended to be a guide for the preparation of novel pyrido[1,2-a]pyrimidine derivatives.
Overview of Reactivity
2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a reactive aldehyde that readily undergoes nucleophilic condensation reactions with a variety of carbon and nitrogen nucleophiles.[1] The electron-withdrawing nature of the pyridopyrimidine ring system activates the aldehyde group towards nucleophilic attack. Common reactions include the formation of Schiff bases, enaminones, and Knoevenagel condensation products.[1] These reactions provide a facile route to a diverse range of derivatives, including chalcone-like compounds, which can be further cyclized to generate more complex heterocyclic systems such as pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines and pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones.[1]
Reactions with Nitrogen Nucleophiles
Formation of Enaminones and Schiff Bases
The reaction of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with primary and secondary amines leads to the formation of the corresponding enaminones and Schiff's bases in good yields.[1]
General Experimental Protocol:
A solution of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 mmol) and the appropriate amine (1.1 mmol) in absolute ethanol (20 mL) is heated at reflux for a specified time (see Table 1). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) can be performed for further purification.
Quantitative Data for Reactions with N-Nucleophiles:
| Nucleophile | Product Type | Reaction Time (h) | Yield (%) |
| Secondary Amines | Enaminone | 1-2 | 85-95 |
| Primary Amines | Schiff's Base | 3-4 | 80-90 |
Table 1: Summary of reaction conditions and yields for the synthesis of enaminones and Schiff's bases.
Reaction with Hydrazides
Condensation with acid hydrazides results in the formation of hydrazinomethylenediketones.[1]
General Experimental Protocol:
A mixture of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 mmol) and the respective acid hydrazide (1.0 mmol) in absolute ethanol (25 mL) is refluxed for 3-5 hours. The solid product that forms upon cooling is collected by filtration, washed with ethanol, and recrystallized from an appropriate solvent.
Knoevenagel Condensation with Carbon Nucleophiles
The base-catalyzed Knoevenagel condensation of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with active methylene compounds affords a series of chalcone-like derivatives in fair yields.[1]
General Experimental Protocol:
To a solution of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in absolute ethanol (30 mL), a few drops of a basic catalyst (e.g., piperidine or triethylamine) are added. The mixture is then refluxed for 4-8 hours. After cooling, the precipitated product is filtered, washed with ethanol, and purified by recrystallization.
Quantitative Data for Knoevenagel Condensation:
| Active Methylene Compound | Product Type | Yield (%) |
| Malononitrile | Chalcone-like derivative | 60-75 |
| Ethyl cyanoacetate | Chalcone-like derivative | 55-70 |
| Acetylacetone | Chalcone-like derivative | 50-65 |
Table 2: Summary of yields for the Knoevenagel condensation with various active methylene compounds.
Subsequent Cyclization Reactions
The products obtained from the initial nucleophilic condensation can undergo further cyclization to yield novel heterocyclic systems.[1]
-
Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines: Cyclization of hydrazinomethylenediketones can be achieved by heating in acetic acid.[1]
-
Pyrazoles: Treatment of the enone products (from Knoevenagel condensation) with hydrazine leads to the formation of novel heterocyclyl-substituted pyrazoles.[1]
-
Pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones: Cyclization of certain enone derivatives can afford these tricyclic compounds.[1]
Visualized Workflows and Pathways
Diagram 1: General Nucleophilic Condensation Workflow
A generalized workflow for the synthesis of derivatives.
Diagram 2: Knoevenagel Condensation Pathway
The pathway for Knoevenagel condensation reactions.
References
Application Notes and Protocols for 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde as a key intermediate in the synthesis of novel agrochemicals, particularly insecticides. The protocols and data presented are compiled from relevant literature to guide the development of potent and selective crop protection agents.
Introduction
This compound is a highly functionalized heterocyclic compound, making it a valuable building block in synthetic chemistry. Its unique structure, featuring a reactive aldehyde group and a labile chlorine atom, allows for diverse chemical transformations, leading to a wide array of biologically active molecules. In the agrochemical sector, this intermediate is particularly instrumental in the synthesis of mesoionic pyrido[1,2-a]pyrimidinone insecticides. These insecticides have demonstrated significant efficacy against various piercing and sucking insects, a critical class of agricultural pests.
The mesoionic pyrido[1,2-a]pyrimidinone scaffold has been successfully commercialized in insecticides like triflumezopyrim, which is known for its potent control of hoppers.[1][2] The development of analogs and derivatives from this compound offers a promising avenue for the discovery of new insecticidal agents with improved properties, such as enhanced target specificity and better safety profiles for non-target organisms like pollinators.[3][4]
Application: Synthesis of Mesoionic Pyrido[1,2-a]pyrimidinone Insecticides
The primary application of this compound in agrochemical synthesis is as a precursor for the construction of the mesoionic pyrido[1,2-a]pyrimidinone core. This is typically achieved through a multi-step reaction sequence that involves the condensation of the aldehyde group, followed by intramolecular cyclization.
A representative synthetic approach involves the reaction of this compound with an N-substituted amino acid derivative, such as N-((2-chlorothiazol-5-yl)methyl)-3-methylpyridin-2-amine, in the presence of a condensing agent and a base. This leads to the formation of the mesoionic ring system. The resulting compounds have shown potent insecticidal activity, particularly against aphids and planthoppers.[5][6]
Biological Activity of Mesoionic Pyrido[1,2-a]pyrimidinone Derivatives
The insecticidal efficacy of various mesoionic pyrido[1,2-a]pyrimidinone derivatives has been evaluated against several key agricultural pests. The data below summarizes the activity of selected compounds against the bean aphid (Aphis craccivora) and the white-backed planthopper (Sogatella furcifera).
| Compound ID | Target Pest | Concentration (µg/mL) | Mortality (%) | LC50 (µg/mL) | Reference |
| I1 | Aphis craccivora | 100 | 85 | - | [5] |
| I2 | Aphis craccivora | 100 | 69 | - | [5] |
| I13 | Aphis craccivora | 100 | 92 | - | [5] |
| E1 | Aphis craccivora | - | - | 0.73 | [6][7] |
| E2 | Aphis craccivora | - | - | 0.88 | [6][7] |
| Triflumezopyrim | Aphis craccivora | - | - | 2.43 | [6][7] |
| Compound 34 | Aphis craccivora | - | - | 2.80 | [8] |
| Trifluoropyrimidine | Aphis craccivora | - | - | 4.20 | [8] |
| WZ18 | Megoura japonica | - | - | 1.73 | [3] |
| TFM (Triflumezopyrim) | Megoura japonica | - | - | 3.05 | [3] |
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a mesoionic pyrido[1,2-a]pyrimidinone insecticide starting from this compound. This protocol is based on established chemical transformations for this class of compounds.
Protocol 1: Synthesis of a Mesoionic Pyrido[1,2-a]pyrimidinone Derivative
Objective: To synthesize a mesoionic pyrido[1,2-a]pyrimidinone derivative via condensation and cyclization.
Materials:
-
This compound
-
N-((2-chlorothiazol-5-yl)methyl)-3-methylpyridin-2-amine
-
2-(3-(trifluoromethyl)phenyl)malonic acid
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the Malonic Acid Chloride Intermediate
-
To a solution of 2-(3-(trifluoromethyl)phenyl)malonic acid in anhydrous dichloromethane, add oxalyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Condensation and Cyclization
-
Dissolve N-((2-chlorothiazol-5-yl)methyl)-3-methylpyridin-2-amine and this compound in anhydrous toluene.
-
Add triethylamine to the mixture.
-
Add the crude malonic acid chloride intermediate dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final mesoionic pyrido[1,2-a]pyrimidinone product.
Characterization:
-
Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Visualizations
Caption: Synthetic pathway to mesoionic insecticides.
Caption: Experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105432635A - Insecticidal composition containing flupyradifurone and triflumezopyrim - Google Patents [patents.google.com]
- 3. New Mesoionic Pyrido[1,2‑a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Insecticidal Activity of Mesoionic Pyrido[1,2- a]pyrimidinone Containing Isoxazole/Isoxazoline Moiety as a Potential Insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Pyrido[1,2- a]pyrimidinone Mesoionic Compounds Incorporating a Dithioacetal Moiety as Novel Potential Insecticidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of SHP2 Inhibitors Featuring a Pyrido[1,2-a]pyrimidin-4-one Core
Audience: Researchers, scientists, and drug development professionals.
Introduction
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[1][2] Dysregulation of SHP2 activity through overexpression or mutation is linked to various cancers, making it a compelling therapeutic target.[1][3] This document provides detailed protocols for the synthesis and biological evaluation of a novel class of allosteric SHP2 inhibitors built around a pyrido[1,2-a]pyrimidin-4-one scaffold. These compounds have shown promising inhibitory activity against SHP2 and antiproliferative effects in cancer cell lines.[1]
Data Presentation
The following tables summarize the in vitro enzymatic inhibitory activity and antiproliferative activity of key pyrido[1,2-a]pyrimidin-4-one based SHP2 inhibitors.[1]
Table 1: In Vitro Enzymatic Activity of Pyrido[1,2-a]pyrimidin-4-one SHP2 Inhibitors [1]
| Compound | Full-length SHP2 IC50 (μM) | SHP2-PTP IC50 (μM) |
| 13a | - | - |
| 14i | 0.104 | > 50 |
| SHP099 | - | - |
Data for compound 13a and SHP099 was not fully available in the provided source. SHP2-PTP refers to the isolated protein tyrosine phosphatase domain.
Table 2: In Vitro Antiproliferative Activity of Pyrido[1,2-a]pyrimidin-4-one SHP2 Inhibitors [1]
| Compound | Kyse-520 IC50 (μM) | HBMEC IC50 (μM) | NCI-H358 IC50 (μM) | MIA-PaCa2 IC50 (μM) |
| 14i | 1.06 | 30.75 | - | - |
| SHP099 | - | - | - | - |
Data for SHP099 and other cell lines for compound 14i were mentioned as being stronger than SHP099 but specific values were not provided in the source.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the SHP2 signaling pathway and the general workflow for the synthesis and evaluation of the pyrido[1,2-a]pyrimidin-4-one based SHP2 inhibitors.
Caption: SHP2 signaling pathways.
Caption: Experimental workflow.
Experimental Protocols
I. Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core
This protocol describes a general method for the synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold, which can be further modified. The synthesis is based on the procedures described for related compounds.[1][4]
Materials:
-
Substituted 2-aminopyridines
-
Substituted β-ketoesters
-
Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA)
-
Anhydrous solvents (e.g., toluene, xylenes)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq) and the β-ketoester (1.1 eq) in an anhydrous solvent such as toluene.
-
Cyclization: Add a dehydrating agent like Eaton's reagent or PPA to the mixture. Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Characterization: Confirm the structure of the synthesized pyrido[1,2-a]pyrimidin-4-one core using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. In Vitro SHP2 Enzymatic Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of the synthesized compounds against full-length SHP2.[5][6]
Materials:
-
Recombinant full-length human SHP2 protein
-
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a substrate
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Prepare a working solution of SHP2 in the assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound solution to the wells of a 384-well plate.
-
Add 10 µL of the SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate solution. The final concentration of DiFMUP should be at its Km value for SHP2.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission) over a period of 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
III. Cell Viability Assay (CCK-8 Assay)
This protocol is for assessing the antiproliferative effect of the SHP2 inhibitors on cancer cell lines.[7]
Materials:
-
Cancer cell line of interest (e.g., Kyse-520)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
IV. Western Blot Analysis for Phospho-ERK and Phospho-AKT
This protocol is for detecting changes in the phosphorylation status of key downstream effectors of the SHP2 signaling pathway.[1][7]
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compounds at desired concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimization of reaction conditions for 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. The primary method for this synthesis is the Vilsmeier-Haack formylation of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through a Vilsmeier-Haack reaction. The precursor, 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one, is formylated using a Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q2: What is the role of the Vilsmeier reagent in this reaction?
A2: The Vilsmeier reagent, a chloroiminium salt, acts as an electrophile that attacks the electron-rich C3 position of the 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one ring system. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Q3: What are the typical starting materials and reagents for this synthesis?
A3: The key starting material is 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one. The reagents for the Vilsmeier-Haack reaction are phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q4: Are there any specific safety precautions to consider for this reaction?
A4: Yes, phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out under anhydrous conditions, as POCl₃ reacts violently with water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials or reagents. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF. 2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. 3. Verify the purity of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one and use freshly opened or properly stored POCl₃ and DMF. |
| Formation of Multiple Products/Side Reactions | 1. Over-reaction or side reactions due to excessive temperature. 2. Reaction with other functional groups if the substrate is complex. | 1. Perform the reaction at a lower temperature. Consider adding the substrate to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C) and then slowly warming to the reaction temperature. 2. If the starting material has other reactive sites, consider using protecting groups. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. 2. Formation of emulsions during aqueous work-up. 3. Product co-elutes with impurities during chromatography. | 1. Use a different solvent for extraction or consider precipitation/crystallization techniques. 2. Add brine (saturated NaCl solution) to break up emulsions. 3. Optimize the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification method like recrystallization. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of Vilsmeier reagent. 2. Reaction time is too short. | 1. Increase the molar equivalents of POCl₃ and DMF. 2. Extend the reaction time and monitor by TLC until the starting material is consumed. |
Optimization of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | Room Temperature | 60 °C | 100 °C | Increasing temperature generally increases the reaction rate, but may also lead to more side products. An optimal temperature needs to be determined experimentally. |
| POCl₃ (equivalents) | 1.1 eq | 2.0 eq | 3.0 eq | A slight excess of POCl₃ is typically required. A large excess may lead to degradation of the starting material or product. |
| Reaction Time | 1 hour | 4 hours | 12 hours | Reaction time should be optimized by monitoring the consumption of the starting material via TLC. |
| Solvent | DMF (as reagent and solvent) | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | While DMF is a reactant, using an additional inert solvent can help to control the reaction temperature and concentration. |
Experimental Protocols
Synthesis of this compound
This is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction: Dissolve 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then heated to a temperature between 60-80 °C and stirred for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Visualizations
Technical Support Center: Purification of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound via the Vilsmeier-Haack reaction?
A1: Common impurities can include unreacted starting material (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-one), residual Vilsmeier reagent or its decomposition products, and potential side-products from the reaction. Depending on the reaction conditions, trace amounts of over-chlorinated or hydrolyzed byproducts may also be present.
Q2: My purified product purity is stuck at around 95%. What could be the reason?
A2: Achieving purity greater than 95% can be challenging due to the presence of structurally similar impurities that are difficult to separate by standard crystallization or chromatography. The aldehyde functional group can also be susceptible to slow degradation, contributing to a lower purity profile over time. Commercial suppliers often list a purity of around 95%, suggesting that this is a common issue.
Q3: Is this compound stable under typical purification conditions?
A3: Aldehydes can be sensitive to oxidation and may degrade under prolonged exposure to air, elevated temperatures, or on certain chromatographic media. It is advisable to use fresh solvents and perform purification steps promptly after synthesis. Storage under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (2-8°C) is recommended for the purified product.
Q4: What are the recommended analytical techniques to assess the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can help identify major impurities. Mass Spectrometry (MS) is useful for confirming the molecular weight of the product and identifying potential byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of Isolated Product After Initial Work-up
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure full conversion of the starting material. |
| Product loss during aqueous work-up. | The product has some water solubility. Minimize the volume of water used and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). |
| Precipitation of product with inorganic salts. | Ensure all inorganic salts are fully dissolved in the aqueous phase before extraction. A filtration step before extraction may be necessary. |
Problem 2: Difficulty in Removing Colored Impurities
| Possible Cause | Suggested Solution |
| Residual Vilsmeier reagent or byproducts. | A thorough aqueous wash of the crude product is crucial. Washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. |
| Degradation of the product. | Avoid excessive heat and prolonged exposure to air. Consider performing the purification under an inert atmosphere. |
| Use of activated carbon. | A charcoal treatment of a solution of the crude product can be effective in removing colored impurities. However, this may also lead to some product loss. |
Problem 3: Challenges with Recrystallization
| Solvent System | Observed Issue | Troubleshooting Steps |
| Single Solvent (e.g., Ethanol, Acetonitrile) | Product is too soluble, even at low temperatures. | Try a less polar solvent in which the product has lower solubility, such as isopropanol or a mixture of solvents (e.g., dichloromethane/hexane). |
| Single Solvent (e.g., Toluene, Hexane) | Product has very low solubility, even at reflux. | Use a more polar solvent or a co-solvent system. For example, dissolve the product in a minimum amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) until turbidity is observed, followed by heating to redissolve and slow cooling. |
| Oiling out instead of crystallization. | The boiling point of the solvent may be too high, or the solution may be supersaturated. Try a lower boiling point solvent or use a more dilute solution. Scratching the inside of the flask or adding a seed crystal can help induce crystallization. |
Problem 4: Poor Separation during Column Chromatography
| Observation | Potential Cause | Recommended Action |
| Tailing of the product peak. | The compound may be interacting strongly with the silica gel due to its polar nature. | Use a mobile phase with a small amount of a polar modifier like methanol or a few drops of acetic acid to improve the peak shape. Deactivate the silica gel with triethylamine before use. |
| Co-elution of impurities with the product. | The polarity of the mobile phase is not optimized for separation. | Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation before running the column. A gradient elution from a less polar to a more polar solvent system may be required. |
| Product degradation on the column. | The aldehyde may be sensitive to the acidic nature of standard silica gel. | Use neutral or deactivated silica gel. Alternatively, consider using a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene) at room temperature and upon heating.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution is heated for a few more minutes.
-
Hot filter the solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase Selection:
-
Perform TLC analysis of the crude product using various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Aim for an Rf value of 0.2-0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the column.
-
-
Elution:
-
Start eluting with the determined mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of the target compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
The synthesis is typically achieved through a Vilsmeier-Haack reaction. This involves the formylation of an electron-rich heterocyclic precursor, in this case, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, using a Vilsmeier reagent. The Vilsmeier reagent is a chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is the electrophilic species responsible for formylation in the Vilsmeier-Haack reaction.[1] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF) under anhydrous conditions. The reaction is exothermic and moisture-sensitive, so careful temperature control and exclusion of water are critical for its successful preparation and subsequent reactivity.[1]
Q3: What are the key safety precautions for a Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. The workup, which often involves quenching the reaction mixture with ice, should be done slowly and cautiously to control the exothermic nature of the quench.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the formylation can be monitored by thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched (for example, with a dilute sodium bicarbonate solution), extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is then spotted on a TLC plate. The disappearance of the starting material (2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one) and the appearance of a new, typically more polar, spot corresponding to the product aldehyde indicate the reaction's progression.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction is showing a very low yield, or I am recovering only my starting material. What are the potential causes and solutions?
A: Several factors can contribute to low or no product formation in a Vilsmeier-Haack reaction. Below is a table outlining common causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly.[1] |
| Insufficiently Reactive Substrate | The 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one substrate may be electron-deficient, making it less reactive towards the Vilsmeier reagent. Consider using a larger excess of the Vilsmeier reagent or a moderate increase in the reaction temperature (e.g., from room temperature to 50-60 °C).[1] |
| Incomplete Reaction | The reaction time may be insufficient. Monitor the reaction closely by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature or extended reaction time may be necessary.[1] |
| Product Decomposition During Workup | The aldehyde product may be sensitive to the workup conditions. Perform the aqueous workup at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the acidic solution carefully and slowly with a mild base like sodium bicarbonate. |
Issue 2: Formation of Side Products and Impurities
Q: My final product is impure, and I observe multiple spots on the TLC plate. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common issue. The following table details potential side reactions and strategies to improve the purity of your product.
| Side Product/Impurity | Potential Cause | Suggested Solution |
| Di-formylated Product | Use of a large excess of the Vilsmeier reagent can lead to formylation at other positions on the heterocyclic ring. | Carefully control the stoichiometry of the Vilsmeier reagent. Start with a 1:1 to 1.2:1 molar ratio of the Vilsmeier reagent to the substrate.[3] |
| Polymerization/Tarry Residue | The reaction may be overheating, or the conditions may be too harsh, leading to the decomposition and polymerization of the starting material or product. | Maintain strict temperature control throughout the reaction. Add reagents dropwise to manage the exotherm. Avoid excessively high reaction temperatures and prolonged reaction times. |
| Unreacted Starting Material | Incomplete reaction due to insufficient activation or reaction time. | As mentioned in the low yield section, consider increasing the amount of Vilsmeier reagent or moderately increasing the reaction temperature while monitoring the reaction by TLC. |
| Hydrolysis of Chloro Group | The chloro substituent on the pyrimidine ring may be susceptible to hydrolysis under certain workup conditions. | Ensure the workup is performed at low temperatures and that the pH is carefully controlled during neutralization. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Materials:
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2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃), freshly distilled or high purity
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Dichloromethane (DCM), anhydrous
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Crushed ice
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C in an ice-water bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes.
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Formylation Reaction: Dissolve 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
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Reaction Monitoring: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a vigorously stirred mixture of crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers and wash with brine (2 x volume of the organic layer). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the yield of a formylation reaction on a heterocyclic system. Note: These are example values and should be optimized for the specific synthesis of this compound.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 80 | 5 | ~60 |
| 2 | Benzene | Reflux | 6 | ~45 |
| 3 | 1,2-Dichloroethane | Reflux | 6 | ~50 |
| 4 | o-Xylene | 100 | 7 | ~40 |
Visualizations
Experimental Workflow
References
stability and degradation of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde under acidic conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in acidic solutions?
A1: Based on its structure, which includes a chlorinated heterocyclic ring and an aldehyde group, the compound is likely susceptible to degradation under acidic conditions, particularly with heating. The pyridopyrimidine ring system may also undergo hydrolysis. The rate and extent of degradation will depend on the specific pH, temperature, and concentration of the acid used.
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: While specific pathways are unconfirmed, plausible degradation routes include:
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Hydrolysis of the Chloro Group: The chlorine atom may be susceptible to nucleophilic substitution by water, leading to the formation of a hydroxyl group at the 2-position.
-
Hydration of the Aldehyde: The aldehyde group can undergo acid-catalyzed hydration to form a geminal diol.[1]
-
Ring Opening: Strong acidic conditions and elevated temperatures could potentially lead to the hydrolysis and opening of the pyrimidine ring.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[2] An HPLC method with UV detection would be suitable for separating the parent compound from its degradation products and quantifying them. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.
Q4: How should I design a forced degradation study for this compound under acidic conditions?
A4: A forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[3][4] For acidic conditions, you can start by treating a solution of the compound with 0.1 M HCl at room temperature and elevated temperatures (e.g., 40-60 °C), monitoring the degradation over time.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under initial acidic stress conditions. | The compound is highly stable under the tested conditions. The concentration of the acid or the temperature is too low. | Increase the acid concentration (e.g., to 1 M HCl), increase the temperature (e.g., to 80 °C), or extend the duration of the study. Ensure the chosen stress conditions are not excessively harsh to avoid unrealistic degradation pathways. |
| Complete and rapid degradation of the compound. | The stress conditions (acid concentration, temperature) are too harsh. | Reduce the acid concentration, lower the temperature, or sample at earlier time points to observe the formation of primary degradation products. |
| Poor peak shape (tailing, fronting) in HPLC analysis. | Co-elution of the parent peak with degradation products. Interaction of the analyte with the stationary phase. Issues with the mobile phase pH. | Optimize the HPLC method by changing the mobile phase composition, gradient, or column chemistry. Ensure the mobile phase pH is appropriate for the analytes. Check for column degradation.[6] |
| Appearance of multiple, small, and unidentifiable peaks in the chromatogram. | Secondary degradation of primary products. Complex degradation pathway. Sample matrix interference. | Analyze samples at earlier time points to identify primary degradants. Use a higher resolution column or a different stationary phase. Employ LC-MS to gain structural information on the peaks. |
| Poor mass balance in the stability study. | Some degradation products may not be UV-active at the chosen wavelength. Degradation products may be volatile. Degradation products may be precipitating out of solution. | Use a photodiode array (PDA) detector to screen for degradation products at different wavelengths. Check for sample precipitation. Use a different analytical technique if volatility is suspected. |
Experimental Protocols
General Protocol for Acidic Forced Degradation Study
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer a known volume of the stock solution into separate vials.
-
Add an equal volume of 0.1 M HCl to one set of vials.
-
Add an equal volume of 1 M HCl to another set of vials.
-
Prepare a control sample with the stock solution and water.
-
-
Incubation:
-
Keep one set of acidic and control samples at room temperature.
-
Place another set in a water bath or oven at an elevated temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation for Analysis:
-
Neutralize the withdrawn aliquots with an appropriate amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation and the formation of any degradation products at each time point. Aim to achieve a degradation of 5-20%.
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways under acidic conditions.
Experimental Workflow for Forced Degradation Study
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Knoevenagel Condensation with 4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Knoevenagel condensation of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehydes.
Troubleshooting Guide
Researchers may encounter several challenges during the Knoevenagel condensation with this specific class of heterocyclic aldehydes. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | The basicity of the catalyst is crucial. If weak bases like piperidine or pyridine are ineffective, consider stronger bases such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) or using a Lewis acid co-catalyst like TiCl₄ with a base.[1] For solvent-free conditions, catalysts like gallium chloride have shown effectiveness.[2] |
| Poor Solubility of Starting Materials | The 4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde scaffold can have limited solubility. Screen a range of solvents, including polar aprotic solvents like DMF, DMSO, or acetonitrile, and protic solvents like ethanol or isopropanol.[3] Using a co-solvent system or gentle heating can also improve solubility. |
| Decomposition of the Aldehyde | The pyridopyrimidine ring can be susceptible to degradation under harsh basic conditions or high temperatures. Monitor the reaction for color changes that may indicate decomposition. Use milder bases or lower reaction temperatures. Consider performing the reaction at room temperature if possible.[4] |
| Steric Hindrance | The bulky nature of the pyridopyrimidine ring might sterically hinder the approach of the active methylene compound. Using a less sterically demanding active methylene compound or a catalyst with a smaller footprint could be beneficial. |
| Water Removal | The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[5] For reactions run in organic solvents, consider using a Dean-Stark apparatus to azeotropically remove water or add molecular sieves. |
Problem 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Self-Condensation of the Aldehyde | This can occur with strong bases. Use a weaker base or a catalytic amount of a stronger base.[6] Adding the aldehyde slowly to the reaction mixture containing the active methylene compound and catalyst can also minimize this side reaction. |
| Michael Addition of a Second Active Methylene Unit | If the initial Knoevenagel product is highly electrophilic, it can react with another equivalent of the active methylene compound. Use a 1:1 stoichiometry of the aldehyde and the active methylene compound. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed. |
| Competing Reactions | The pyridopyrimidine core may undergo other reactions. For instance, if the active methylene compound has other reactive functional groups, these may react with the aldehyde or the pyridopyrimidine ring. Careful selection of the active methylene compound is important. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an Insoluble Solid | If the product precipitates from the reaction mixture, it can be isolated by filtration. However, it may trap impurities. Wash the solid thoroughly with a solvent in which the starting materials are soluble but the product is not. |
| Product is a Soluble Oil | If the product is an oil, standard work-up procedures involving extraction and column chromatography will be necessary. Choose a solvent system for chromatography that provides good separation of the product from any unreacted starting materials and byproducts. |
| Product is Unstable to Silica Gel | Some nitrogen-containing heterocyclic compounds can be sensitive to acidic silica gel. Consider using neutral or basic alumina for column chromatography, or treat the silica gel with a small amount of triethylamine before use. |
Frequently Asked Questions (FAQs)
Q1: What are the best catalysts for the Knoevenagel condensation with 4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehydes?
A1: The choice of catalyst is critical and often substrate-dependent. For this class of aldehydes, a good starting point is a weak organic base like piperidine or pyridine.[6][7] If these are not effective, stronger bases such as DBU or an inorganic base like potassium carbonate can be employed. In some cases, Lewis acids like TiCl₄ in the presence of a base have been shown to be effective for complex aldehydes.[1] For greener chemistry approaches, heterogeneous catalysts or solvent-free conditions with catalysts like gallium chloride can also be explored.[2]
Q2: Which solvents are most suitable for this reaction?
A2: The solvent choice depends on the solubility of your specific 4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde and the active methylene compound. Commonly used solvents include ethanol, methanol, acetonitrile, DMF, and DMSO.[3] For reactions catalyzed by bases like piperidine, ethanol is a frequent choice.[8] In some instances, solvent-free conditions have been shown to be effective and environmentally friendly.[2]
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction has stalled, several factors could be at play. First, ensure your starting materials are pure and dry. Water can inhibit the reaction.[5] Increasing the reaction temperature or switching to a higher-boiling solvent might provide the necessary energy to overcome the activation barrier. You could also try a more potent catalyst or a catalyst system (e.g., a Lewis acid/base pair).[1] Finally, if the reaction is reversible, removing the water byproduct using a Dean-Stark trap or molecular sieves can drive the reaction to completion.[5]
Q4: I am observing multiple spots on my TLC plate. How can I identify the side products?
A4: The most common side product in a Knoevenagel condensation is the Michael adduct, formed by the addition of a second molecule of the active methylene compound to the initial product. Self-condensation of the aldehyde is another possibility, especially with strong bases.[6] To identify these, you can try to isolate the byproducts by column chromatography and characterize them by NMR and mass spectrometry. Comparing the Rf values to your starting materials will also help. Running control reactions (e.g., the aldehyde with the base but without the active methylene compound) can help identify products from self-condensation.
Q5: Can I use microwave irradiation to accelerate the reaction?
A5: Yes, microwave-assisted organic synthesis (MAOS) is a well-established technique for accelerating many organic reactions, including the Knoevenagel condensation. It can significantly reduce reaction times and often leads to higher yields and cleaner reactions. You will need to optimize the temperature and irradiation time for your specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using Piperidine Catalysis
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To a solution of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 mmol) in ethanol (10 mL), add the active methylene compound (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation using a Lewis Acid/Base System
-
To a solution of the active methylene compound (1.2 mmol) in anhydrous dichloromethane (15 mL) under a nitrogen atmosphere, add TiCl₄ (1.5 mmol) dropwise at 0 °C.
-
Stir the mixture for 15 minutes, then add pyridine (3.0 mmol).
-
Add a solution of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation
| Entry | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Malononitrile | Piperidine | Ethanol | Reflux | 4 | 85 | [8] |
| 2 | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 6 | 78 | [8] |
| 3 | Barbituric Acid | L-proline | Ethanol | RT | 2 | 92 | [9] |
| 4 | Malononitrile | Gallium Chloride | Solvent-free | RT | 0.5 | 95 | [2] |
| 5 | Diethyl Malonate | Piperidine/AcOH | Benzene | 80 | 17 | 56 | [1] |
| 6 | Malononitrile | SeO₂/ZrO₂ | Water | RT | 0.5 | 96 | [4] |
Visualizations
Caption: Knoevenagel condensation reaction mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing the Reactivity of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in managing the reactivity of the chloro group and the carbaldehyde functionality of this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: This molecule possesses two primary electrophilic sites susceptible to nucleophilic attack:
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The C-2 position: The chloro group is a good leaving group, and the carbon at this position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring.
-
The carbaldehyde group: The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition and condensation reactions.
The challenge in derivatizing this molecule often lies in achieving chemoselectivity between these two reactive centers.
Q2: I am observing a mixture of products in my reaction. How can I control the chemoselectivity?
A2: Achieving chemoselectivity depends on the nature of the nucleophile and the reaction conditions.
-
For reaction at the C-2 position (SNAr): Softer nucleophiles and conditions that favor substitution over addition are generally preferred. This includes reactions with amines, thiols, and organometallic reagents under specific catalytic conditions (e.g., Buchwald-Hartwig or Suzuki coupling).
-
For reaction at the carbaldehyde group: Harder, more basic nucleophiles and conditions that favor carbonyl chemistry are typically employed. This includes reactions like Knoevenagel condensation, Wittig olefination, Grignard reactions, and reductive amination.
-
Protecting Groups: In cases where selectivity is difficult to achieve, protection of the more reactive aldehyde group as an acetal is a common strategy to allow for selective functionalization of the C-2 position.[1][2][3][4][5]
Q3: My nucleophilic aromatic substitution (SNAr) reaction on the chloro group is sluggish. What can I do to improve the yield?
A3: Low reactivity in SNAr can be due to several factors. Consider the following troubleshooting steps:
-
Increase Temperature: Heating the reaction mixture can often overcome the activation energy barrier. Microwave-assisted synthesis can also significantly accelerate these reactions.
-
Choice of Base: For amination reactions, a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) is often necessary to neutralize the HCl generated and drive the reaction to completion.
-
Catalysis: For less reactive nucleophiles, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination (for amines) or Suzuki coupling (for boronic acids) can be highly effective.
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or dioxane is often beneficial for SNAr reactions.
Q4: I am trying to perform a reaction with the aldehyde, but the chloro group is interfering. What are my options?
A4: If the chloro group interferes with your desired transformation at the aldehyde, consider the following:
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Reaction Conditions: Optimize your reaction conditions to favor aldehyde reactivity. For example, Knoevenagel condensations are often carried out under basic conditions at room temperature, which may not be sufficient to promote SNAr.
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Protecting Group Strategy: As mentioned, protecting the aldehyde as an acetal is a robust method to temporarily mask its reactivity. Acetals are stable to many conditions used for SNAr and can be easily deprotected with mild acid.[1][2][3][4][5]
Troubleshooting Guides
Guide 1: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently reactive nucleophile. | Switch to a more nucleophilic reagent or consider using a palladium-catalyzed cross-coupling reaction. |
| Low reaction temperature. | Increase the temperature in increments of 10-20 °C. Consider using a sealed tube or microwave reactor for higher temperatures. | |
| Inappropriate solvent. | Use a polar aprotic solvent like DMF, DMSO, or dioxane. Ensure the solvent is anhydrous. | |
| Formation of Side Products | Reaction with the aldehyde group. | Use a milder, softer nucleophile. Lower the reaction temperature. Protect the aldehyde as an acetal. |
| Decomposition of starting material. | Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating. | |
| Difficult Purification | Unreacted starting material and product have similar polarity. | Optimize the reaction for full conversion. Consider a different chromatographic system or recrystallization. |
Guide 2: Reactions at the Carbaldehyde Group
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Weakly reactive nucleophile/reagent. | For Wittig reactions, ensure the ylide is properly formed. For Knoevenagel condensations, use an appropriate base. For Grignard reactions, ensure the Grignard reagent is active and the reaction is anhydrous. |
| Steric hindrance. | The ortho chloro group might sterically hinder the approach of bulky nucleophiles. Consider using a less bulky reagent. | |
| Side reaction at the C-2 position | Harsh reaction conditions. | Use milder conditions (e.g., lower temperature, weaker base). |
| Nucleophilic attack on the chloro group. | Choose a nucleophile that preferentially reacts with aldehydes. If using a strong nucleophile that can also displace the chlorine, protection of the C-2 position might be necessary if the aldehyde is the desired reaction site. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
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Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed polar aprotic solvent (e.g., DMF or dioxane).
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add an anhydrous and degassed solvent system (e.g., dioxane/water or toluene).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and water. Separate the organic layer and extract the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 3: Protection of the Aldehyde as a Cyclic Acetal
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., toluene or dichloromethane), add ethylene glycol (1.5-2.0 equiv.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction and neutralize the acid with a base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Purification: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the protected compound, which can often be used in the next step without further purification.
Protocol 4: Knoevenagel Condensation
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0-1.2 equiv.) in a suitable solvent like ethanol or DMF, add a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Upon completion, the product may precipitate from the reaction mixture. If so, filter and wash with a cold solvent. Otherwise, concentrate the reaction mixture and purify by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Conditions for Nucleophilic Aromatic Substitution (SNAr) with Amines
| Catalyst/Promoter | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| None (Thermal) | K₂CO₃ / Cs₂CO₃ | DMF / Dioxane | 80 - 120 | 4 - 24 |
| Pd₂(dba)₃ / Ligand | NaOt-Bu / K₃PO₄ | Toluene / Dioxane | 80 - 110 | 2 - 12 |
| Microwave | DIPEA / K₂CO₃ | DMF / Acetonitrile | 120 - 160 | 0.2 - 1 |
Table 2: Comparison of Conditions for Palladium-Catalyzed Suzuki Coupling
| Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) |
| Pd(PPh₃)₄ | None | K₂CO₃ / Na₂CO₃ | Dioxane/H₂O or Toluene/EtOH/H₂O | 80 - 100 |
| PdCl₂(dppf) | None | K₃PO₄ / Cs₂CO₃ | DMF or Dioxane | 90 - 110 |
| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ | Toluene or Dioxane | 100 - 120 |
Visualizations
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Purification of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde by Recrystallization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde via recrystallization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in the chosen solvent, even with heating. | The compound has low solubility in the selected solvent. | - Select a more suitable solvent: Test the solubility of small amounts of your compound in a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, acetonitrile, or toluene). - Use a solvent mixture: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a hot "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. A common example is an ethyl acetate/hexane mixture.[1] |
| Compound precipitates as an oil or amorphous solid instead of crystals. | The solution is supersaturated, or the cooling rate is too fast. | - Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help. - Use a more viscous solvent or a solvent in which the compound is slightly more soluble at room temperature. - Introduce a seed crystal: A small crystal of the pure compound can provide a nucleation site for crystal growth.[1] |
| Product remains impure after recrystallization (as determined by TLC or NMR). | The impurity has a similar solubility profile to the desired compound in the chosen solvent. | - Perform a second recrystallization with a different solvent system. [1] - Consider an alternative purification method: If recrystallization is ineffective, column chromatography over silica gel is a common and effective alternative for purifying pyridopyrimidine derivatives.[1] |
| Low recovery of the purified compound. | - The compound has significant solubility in the cold solvent. - Too much solvent was used for dissolution. - Premature crystallization occurred during hot filtration. | - Cool the crystallization mixture thoroughly in an ice bath before filtration to minimize solubility. - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
Q2: How do I choose an appropriate solvent system for recrystallization?
A2: An ideal recrystallization solvent should exhibit the following properties:
-
It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature (e.g., its boiling point).
-
It should dissolve impurities well at all temperatures or not at all.
-
It should not react with the compound being purified.
-
It should be volatile enough to be easily removed from the purified crystals.
Q3: My compound is only soluble in high-boiling point solvents like DMF or DMSO. Can I still use recrystallization?
A3: For compounds that are only soluble in high-boiling point solvents, conventional cooling crystallization can be challenging. In such cases, anti-solvent vapor diffusion is a more suitable technique.[2] This involves dissolving the compound in a small amount of the high-boiling point solvent in a vial, which is then placed in a larger sealed container with a volatile "anti-solvent" (a solvent in which the compound is insoluble). The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting gradual crystal growth.[2]
Q4: What is the expected appearance of pure this compound?
A4: The compound is commercially available as a solid. The exact color and crystal morphology will depend on the recrystallization conditions.
Experimental Protocol: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and, while stirring, gently heat the mixture to the solvent's boiling point.[2]
-
Achieve Saturation: Continue to add small portions of the hot solvent until the compound just completely dissolves.[2] Avoid adding an excess of solvent to maximize recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[2] As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.[2]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of the solvent.
Recrystallization Workflow
References
Technical Support Center: Scale-up Synthesis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde.
Troubleshooting Guide
The primary route for the synthesis of this compound involves the Vilsmeier-Haack formylation of a suitable precursor, typically 2-hydroxypyrido[1,2-a]pyrimidin-4-one. This guide addresses common issues encountered during the scale-up of this process.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose.[1] | - Ensure all glassware is thoroughly dried before use.- Use anhydrous DMF and fresh, high-purity POCl₃.- Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1] |
| Incomplete Reaction: The reaction may be sluggish due to insufficient temperature or reaction time. | - Monitor the reaction progress using TLC or HPLC.- If the reaction is slow, consider a gradual increase in temperature (e.g., to 70-80 °C), but be mindful of potential side reactions.[1] | |
| Poor Substrate Reactivity: The reactivity of the pyridopyrimidine precursor can influence the reaction outcome. | - For less reactive substrates, consider using a larger excess of the Vilsmeier reagent. | |
| Formation of Dark, Tarry Residue | Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to polymerization and decomposition.[1] | - Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and its addition to the substrate.[1]- Utilize a reactor with efficient cooling and agitation.- Consider a semi-batch process where the Vilsmeier reagent is added portion-wise to manage heat generation. |
| Presence of Impurities: Impurities in starting materials or solvents can catalyze side reactions. | - Use high-purity starting materials and anhydrous solvents. | |
| Multiple Products Observed (Byproducts/Impurities) | Side Reactions: Over-formylation or reaction at other positions on the heterocyclic ring can occur. | - Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to di-formylation.- Control the reaction temperature and time to minimize the formation of kinetic byproducts. |
| Decomposition: The product or starting material may decompose under harsh reaction or work-up conditions. | - Ensure the reaction temperature is not excessively high and the duration is not prolonged.- Perform the work-up at a low temperature and avoid strongly acidic or basic conditions for extended periods. | |
| Difficulty in Product Isolation | Product Solubility: The product may have significant solubility in the aqueous phase during work-up. | - Adjust the pH of the aqueous phase to minimize product solubility before extraction.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). |
| Emulsion Formation: Emulsions can form during the extractive work-up, making phase separation difficult. | - Add brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for an extended period or use a centrifuge for phase separation on a smaller scale. | |
| Product Decomposition During Purification | Sensitivity to Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography. | - Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.[2] |
| Oxidation: The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid. | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon).- Consider adding an antioxidant during storage if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
A1: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[3] It is a key step in the synthesis of this compound from its corresponding 2-hydroxy precursor. The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3][4]
Q2: What are the major safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The primary safety concerns are the handling of hazardous reagents and the exothermic nature of the reaction. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive and can be thermally unstable.[1][5] The reaction to form the Vilsmeier reagent and the subsequent formylation are exothermic and can lead to a thermal runaway if not properly controlled.[1][5] Therefore, excellent temperature control and a robust reactor system are crucial for a safe scale-up.
Q3: How should the reaction temperature be controlled during scale-up?
A3: The formation of the Vilsmeier reagent should be carried out at a low temperature, typically between 0°C and 10°C, to ensure its stability.[6] The subsequent reaction with the pyridopyrimidine substrate can be performed at temperatures ranging from room temperature up to 80-100°C, depending on the substrate's reactivity.[6] For scale-up, it is critical to have a reactor with efficient heat exchange capabilities. A semi-batch process, where one reagent is added slowly to the other, is often preferred to manage the heat of reaction.
Q4: What are the common byproducts in this synthesis?
A4: Common byproducts can include di-formylated products if an excess of the Vilsmeier reagent is used or if the reaction temperature is too high. Incomplete reaction can leave unreacted starting material. Additionally, hydrolysis of the chloro group at the 2-position can occur during work-up, leading to the corresponding 2-hydroxy derivative.
Q5: What is the recommended procedure for quenching the reaction on a large scale?
A5: The reaction is typically quenched by carefully and slowly adding the reaction mixture to a cold aqueous solution (e.g., ice-water or a cold aqueous solution of a base like sodium bicarbonate or sodium acetate). This should be done with vigorous stirring to ensure efficient heat dissipation and to hydrolyze the intermediate iminium salt to the final aldehyde product. The quenching process is also exothermic and requires careful control.
Q6: What are the best methods for purifying the final product at scale?
A6: The choice of purification method depends on the purity of the crude product.
-
Crystallization: If the crude product is relatively pure, crystallization is often the most efficient and scalable purification method. The choice of solvent is critical and should be determined through solubility studies.
-
Column Chromatography: For less pure material, column chromatography may be necessary. However, scaling up chromatography can be expensive and time-consuming. It is important to select an appropriate stationary phase (e.g., silica gel, alumina) and eluent system. As aldehydes can be sensitive to acidic silica, deactivating the silica with a base like triethylamine may be necessary.[2]
Experimental Protocol: Vilsmeier-Haack Formylation (Illustrative Scale-up)
This protocol is a general guideline and should be optimized for specific equipment and safety procedures.
Materials and Equipment:
-
2-hydroxypyrido[1,2-a]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Cooling/heating circulator
Procedure:
-
Vilsmeier Reagent Preparation:
-
Charge the jacketed reactor with anhydrous DMF (e.g., 5-10 volumes relative to the substrate).
-
Cool the DMF to 0-5 °C using the circulator.
-
Slowly add POCl₃ (e.g., 2-3 equivalents) to the cold DMF via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add the 2-hydroxypyrido[1,2-a]pyrimidin-4-one in portions or as a solution/slurry in a suitable solvent, ensuring the internal temperature is maintained within a controlled range (e.g., 20-25 °C initially, may require heating later).
-
After the addition is complete, heat the reaction mixture to a predetermined temperature (e.g., 70-80 °C) and hold for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate, larger reactor, prepare a cold (0-10 °C) aqueous solution of sodium bicarbonate.
-
Slowly and carefully transfer the reaction mixture into the sodium bicarbonate solution with vigorous stirring, maintaining the temperature of the quench mixture below 20 °C.
-
After the addition is complete, continue stirring until the hydrolysis of the intermediate is complete (as monitored by TLC/HPLC).
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/heptane) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Substrate | 1 equivalent | 1 equivalent |
| DMF | 10-20 volumes | 5-10 volumes (to improve throughput) |
| POCl₃ | 2-4 equivalents | 2-3 equivalents (optimization is key) |
| Vilsmeier Reagent Formation Temp. | 0-5 °C | 0-10 °C (strict control required) |
| Reaction Temperature | 25-100 °C | 50-80 °C (optimized for safety and yield) |
| Reaction Time | 2-24 hours | 4-12 hours (process optimization) |
| Yield (unoptimized) | 40-70% | 60-85% (after optimization) |
Visualizations
Caption: Experimental workflow for the scale-up synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
A Comparative Analysis of Synthesis Methods for Pyrido[1,2-a]pyrimidines
Pyrido[1,2-a]pyrimidines constitute a significant class of nitrogen-containing heterocyclic compounds that are of considerable interest to researchers in the fields of medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have fueled the development of various synthetic strategies. This guide provides a comparative analysis of key methods for the synthesis of the pyrido[1,2-a]pyrimidine core, offering a comprehensive overview of their efficiency, reaction conditions, and substrate scope to aid researchers in selecting the most suitable method for their applications.
Performance Comparison of Synthesis Methods
The choice of synthetic route to pyrido[1,2-a]pyrimidines can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the process. The following table summarizes quantitative data for several prominent methods, providing a clear comparison of their key performance indicators.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| One-Pot Three-Component | 2-Aminopyridine, Aldehyde, Ketone/Aldehyde | Trifluoromethanesulfonic acid | Dichloromethane | Reflux | 12 h | 70-85 |
| Green Synthesis | 2-Aminopyridine, Substituted Aldehyde, Malononitrile | Bleaching earth clay & PEG-400 | PEG-400 | 80 | 2-3 h | 85-95 |
| Copper-Catalyzed Tandem Reaction | 2-Halopyridine, (Z)-3-Amino-3-arylacrylate ester | CuI / L-proline | DMF | 130 | 12 h | 64-85 |
| Domino Reaction | 2-Aminopyridine, Unactivated Baylis-Hillman adducts | Hexafluoroisopropanol (HFIP) | HFIP | 60 | 1-2 h | 80-95 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to enable researchers to replicate these findings.
One-Pot Three-Component Synthesis of 4H-Pyrido[1,2-a]pyrimidines
This method provides a straightforward approach to highly substituted 4H-pyrido[1,2-a]pyrimidines.
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in dichloromethane (5 mL), add a ketone or another aldehyde (1.2 mmol).
-
Add trifluoromethanesulfonic acid (10 mol%) to the mixture.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent to afford the desired 4H-pyrido[1,2-a]pyrimidine derivative.
Green Synthesis of Pyrido[1,2-a]pyrimidine-3-carbonitrile Derivatives
This eco-friendly method utilizes a recyclable catalytic system.
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine (1 mmol), a substituted aldehyde (1 mmol), malononitrile (1 mmol), Bleaching earth clay (100 mg), and PEG-400 (5 mL).
-
Heat the reaction mixture at 80°C for 2-3 hours with constant stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and add cold water (20 mL).
-
The solid product precipitates out. Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure pyrido[1,2-a]pyrimidine-3-carbonitrile derivative.
-
The filtrate containing PEG-400 and the catalyst can be recovered and reused for subsequent reactions.
Copper-Catalyzed Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
This tandem reaction offers an efficient route to multisubstituted pyrido[1,2-a]pyrimidin-4-ones.[1][2]
Procedure:
-
To a sealed tube, add 2-halopyridine (0.5 mmol), (Z)-3-amino-3-arylacrylate ester (0.55 mmol), CuI (10 mol%), L-proline (20 mol%), and K2CO3 (1.0 mmol) in DMF (2 mL).[1]
-
Heat the mixture at 130°C for 12 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure pyrido[1,2-a]pyrimidin-4-one.
Domino Synthesis of 2H-Pyrido[1,2-a]pyrimidin-2-ones
This domino protocol, mediated by hexafluoroisopropanol (HFIP), provides rapid access to 2H-pyrido[1,2-a]pyrimidin-2-ones.[3][4][5][6]
Procedure:
-
In a screw-capped vial, dissolve 2-aminopyridine (0.5 mmol) and the unactivated Baylis-Hillman adduct (0.5 mmol) in hexafluoroisopropanol (HFIP) (1.0 mL).[3][4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the HFIP under reduced pressure. The resulting residue is often pure enough, but can be further purified by column chromatography if necessary.[4]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthetic methodologies.
Caption: One-Pot Three-Component Synthesis Workflow.
Caption: Green Synthesis Workflow.
Caption: Copper-Catalyzed Synthesis Workflow.
Caption: Domino Synthesis Signaling Pathway.
References
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Activities of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and 2-chloroquinoline-3-carbaldehyde
In the landscape of medicinal chemistry, the exploration of heterocyclic compounds as scaffolds for novel therapeutic agents is a cornerstone of drug discovery. This guide provides a comparative analysis of the biological activities of two such compounds: 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and 2-chloroquinoline-3-carbaldehyde. While both molecules possess reactive functional groups suggesting potential biological relevance, the available scientific literature reveals a significant disparity in the extent to which their biological activities have been investigated.
2-chloroquinoline-3-carbaldehyde has emerged as a versatile precursor for the synthesis of a multitude of derivatives exhibiting a broad spectrum of pharmacological effects. In contrast, This compound remains a comparatively understudied molecule, with a notable absence of published data on its specific biological activities. This guide will summarize the known biological profile of 2-chloroquinoline-3-carbaldehyde and its derivatives, supported by experimental data, and will highlight the current knowledge gap regarding this compound.
Overview of Biological Activities
2-chloroquinoline-3-carbaldehyde serves as a foundational structure for derivatives with significant antimicrobial, anticancer, and anti-inflammatory properties. The quinoline ring system itself is a well-established pharmacophore found in numerous approved drugs.[1][2][3] The presence of a chlorine atom at the 2-position and a carbaldehyde group at the 3-position provides reactive sites for further chemical modifications, leading to a diverse library of compounds with enhanced biological activities.[4][5]
Comparative Data on Biological Performance
The following tables summarize the quantitative data for various derivatives of 2-chloroquinoline-3-carbaldehyde, showcasing their antimicrobial and anticancer potencies.
Table 1: Antimicrobial Activity of 2-chloroquinoline-3-carbaldehyde Derivatives
| Derivative Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinoline-Sulfonamide Derivative | S. aureus | 1.5 | Ciprofloxacin | - |
| Quinoline-Sulfonamide Derivative | B. subtilis | 3.0 | Ciprofloxacin | - |
| Quinoline-Sulfonamide Derivative | E. coli | 6.0 | Ciprofloxacin | - |
| Quinoline-Sulfonamide Derivative | P. aeruginosa | 6.0 | Ciprofloxacin | - |
| Facilely Accessible Quinoline Derivative | MRSA | 1.5 | Vancomycin | 0.5 |
| Facilely Accessible Quinoline Derivative | MRSE | 6.0 | Vancomycin | - |
| Facilely Accessible Quinoline Derivative | VRE | 3.0 | Vancomycin | - |
| Facilely Accessible Quinoline Derivative | C. difficile | 1.0 | Vancomycin | 0.5 |
| Quinoline-Hydrazone Derivative | E. coli | 6.25-3.125 nmol/mL | Amoxicillin, Ciprofloxacin | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7][8][9]
Table 2: Anticancer Activity of 2-chloroquinoline-3-carbaldehyde Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-based Dihydrazone | MCF-7 (Breast) | 7.016 | - | - |
| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | - | - |
| Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | - | - |
| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | - | - |
| 7-Fluoro-4-anilinoquinoline | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 |
| 7-Fluoro-4-anilinoquinoline | BGC-823 (Gastric) | 8.32 | Gefitinib | 19.27 |
| 8-Methoxy-4-anilinoquinoline | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |
| 8-Methoxy-4-anilinoquinoline | BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 |
| Quinoline-3-Carbaldehyde Hydrazone (5e) | DAN-G (Pancreatic) | 1.23-1.49 | - | - |
| Quinoline-3-Carbaldehyde Hydrazone (5e) | LCLC-103H (Lung) | 1.23-1.49 | - | - |
| Quinoline-3-Carbaldehyde Hydrazone (5e) | SISO (Cervical) | 1.23-1.49 | - | - |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][13]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial/Fungal culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compound stock solution (typically in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile diluent (e.g., broth or saline)
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate wells using the appropriate broth. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: The microbial culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for Broth Microdilution MIC Assay.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of the solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Signaling Pathways
While the precise mechanisms of action for many derivatives of 2-chloroquinoline-3-carbaldehyde are still under investigation, quinoline-based anticancer agents are often implicated in the induction of apoptosis (programmed cell death). A generalized apoptotic signaling pathway that can be triggered by such compounds is illustrated below.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data comparison for isomers of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for isomers of chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. Due to a scarcity of publicly available experimental data for all positional isomers, this document focuses on the known data for the 2-chloro isomer and presents a predictive comparison for other isomers based on established spectroscopic principles. Furthermore, it includes detailed experimental protocols for acquiring the necessary data and a workflow for comparative analysis.
Data Presentation
| Spectroscopic Technique | 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (Predicted/Known) | Other Isomers (6-Cl, 7-Cl, 8-Cl, 9-Cl) - Predicted Key Differences |
| ¹H NMR | Aldehyde Proton (CHO): ~10.0-10.5 ppm (singlet). Pyridyl Protons: Complex pattern in the aromatic region (~7.0-9.0 ppm), with shifts influenced by the electron-withdrawing nature of the pyrimidine ring and the chloro and carbonyl groups. | The chemical shifts and coupling patterns of the pyridyl protons would significantly differ based on the position of the chlorine atom. For instance, a chlorine atom at C-7 would likely cause a downfield shift of the adjacent protons (H-6 and H-8) and simplify their coupling patterns compared to the 2-chloro isomer. |
| ¹³C NMR | Carbonyl Carbon (C=O): ~170-180 ppm. Aldehyde Carbon (CHO): ~185-195 ppm. C-2: ~150-160 ppm (downfield due to chlorine and nitrogen). C-4: ~160-170 ppm (downfield due to carbonyl and nitrogen). Pyridyl Carbons: Aromatic region (~110-150 ppm). | The chemical shift of the carbon atom directly bonded to the chlorine atom would be significantly downfield. The shifts of the other pyridyl carbons would also be altered due to changes in the electronic environment. |
| IR Spectroscopy | C=O (ketone) stretch: ~1680-1700 cm⁻¹. C=O (aldehyde) stretch: ~1700-1720 cm⁻¹. C=C and C=N stretches: ~1500-1650 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹. | The fundamental vibrational frequencies are expected to be similar across isomers. However, subtle shifts in the fingerprint region (below 1500 cm⁻¹) could be used to differentiate between them. The C-Cl stretching frequency might vary slightly depending on its position on the aromatic ring. |
| Mass Spectrometry | Molecular Ion (M⁺): Expected to be a prominent peak. Isotope Peak (M+2): Approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom. Fragmentation: Likely loss of CO, CHO, and Cl as neutral fragments. | The molecular weight and the M⁺/M+2 isotope pattern will be identical for all isomers. However, the fragmentation pattern may differ, providing clues to the chlorine position. For example, isomers with the chlorine on the pyridine ring might show different fragmentation pathways involving the pyridine ring compared to the 2-chloro isomer. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte peaks.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special sample preparation is usually required for solid powders.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal. Record the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Comparative Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of isomers, incorporating both experimental and computational approaches.
Caption: Workflow for spectroscopic comparison of isomers.
A Comparative Guide to Alternative Reagents for the Synthesis of the Pyrido[1,2-a]pyrimidine Scaffold
The pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of several marketed drugs with a wide range of biological activities, including antiasthmatic, tranquilizing, and antiallergic properties.[1] The development of efficient and versatile synthetic routes to this important heterocyclic system is a key focus for researchers in drug discovery and development. This guide provides a comparative overview of alternative reagents and methodologies for the synthesis of the pyrido[1,2-a]pyrimidine scaffold, with a focus on multicomponent reactions, domino processes, and green chemistry approaches. Experimental data is presented in structured tables for easy comparison, and detailed protocols for key methods are provided.
Comparison of Synthetic Methodologies
The synthesis of the pyrido[1,2-a]pyrimidine scaffold can be broadly categorized into several approaches, each with its own set of advantages and limitations. The following tables summarize the quantitative data for some of the most promising alternative methods.
Table 1: Three-Component Reactions for the Synthesis of Pyrido[1,2-a]pyrimidines
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Aminopyridine | Aromatic Aldehyde | Ketone/Aldehyde | Trifluoromethanesulfonic acid | Dichloromethane | RT | 12 | 70-92 | [2] |
| 2 | 2-Aminopyridine | Aroylacetonitrile | Orthoester | None (intermediate) | Toluene | 80 | 2 | 65-70 (intermediate) | [3] |
| 3 | Intermediate from Entry 2 | - | - | Conc. HCl | Ethanol | Reflux | 4-6 | 60-89 (final) | [3] |
Table 2: Domino and Cyclization Reactions for the Synthesis of Pyrido[1,2-a]pyrimidines
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Aminopyridine | α-Acetyl-γ-butyrolactone | p-Toluenesulfonic acid | Toluene | Reflux | 24 | 80-85 (intermediate) | [2] |
| 2 | Dihydrofuranone intermediate | - | POCl₃ or NaOEt/EtOH | - | Reflux | - | 70-75 (final) | [2][4] |
| 3 | 2-Aminopyridine | Unactivated Baylis-Hillman adducts | None | Hexafluoroisopropanol (HFIP) | 80 | 1-2 | up to 95 | [5] |
| 4 | 2(1H)-Pyridone derivative | Ethoxy methylene malonic diethyl ester (EMME) | - | - | - | - | - | [1] |
| 5 | Intermediate from Entry 4 | - | Microwave Irradiation | - | - | - | - | [1] |
Table 3: Green Chemistry Approaches to Pyrido-pyrimidine Synthesis
| Entry | Reaction Type | Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Ref. |
| 1 | Mechanochemical | Aromatic aldehyde, malononitrile, barbituric acid | Catalyst-free, ball-milling | Solvent-free | < 90 min | High | [6] |
| 2 | Microwave-assisted | 4(6)-Aminouracil, malononitrile, aromatic aldehydes | Diammonium hydrogen phosphate (DAHP) | Aqueous media | 5-10 min | 82-95 | [7] |
Experimental Protocols
This section provides detailed experimental methodologies for some of the key synthetic routes highlighted in the comparison tables.
Protocol 1: Three-Component Synthesis of 4H-Pyrido[1,2-a]pyrimidines[2]
To a solution of 2-aminopyridine (1.0 mmol), an aldehyde (1.0 mmol), and a ketone or another aldehyde (1.2 mmol) in dichloromethane (5 mL) is added trifluoromethanesulfonic acid (10 mol%). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4H-pyrido[1,2-a]pyrimidine.
Protocol 2: Domino Synthesis of 2H-Pyrido[1,2-a]pyrimidin-2-ones[5]
A mixture of 2-aminopyridine (1.0 mmol) and an unactivated Baylis-Hillman adduct (1.0 mmol) is dissolved in hexafluoroisopropanol (HFIP, 2 mL). The reaction mixture is stirred at 80 °C for 1-2 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 2H-pyrido[1,2-a]pyrimidin-2-one.
Protocol 3: Synthesis via Dihydrofuranone Intermediate[2][4]
Step 1: Synthesis of the Dihydrofuranone Intermediate
A mixture of 2-aminopyridine (10 mmol) and α-acetyl-γ-butyrolactone (10 mmol) is refluxed in toluene (30 mL) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) for 24 hours using a Dean-Stark apparatus to remove water. After cooling, the solid product is filtered, washed with toluene, and recrystallized to give the dihydrofuranone intermediate.
Step 2: Cyclization to the Pyrido[1,2-a]pyrimidine
The dihydrofuranone intermediate from Step 1 is refluxed in phosphorus oxychloride (POCl₃) to yield the 3-(2-chloroethyl)-substituted pyrido[1,2-a]pyrimidine. Alternatively, refluxing the intermediate in ethanol with sodium ethoxide furnishes the corresponding 3-(2-hydroxyethyl)-substituted product. The crude product is purified by recrystallization.
Protocol 4: Microwave-Assisted Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamides[1]
A pyridine-2-amine derivative is reacted with ethoxy methylene malonic diethyl ester (EMME) under conventional heating. The resulting intermediate is then subjected to microwave irradiation to facilitate cyclization. The specific power and time for the microwave-assisted step are optimized for each substrate. The final product is then coupled with various substituted aliphatic amines to yield the target pyrido[1,2-a]pyrimidine-3-carboxamide derivatives.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methodologies.
Caption: Workflow for the three-component synthesis of 4H-pyrido[1,2-a]pyrimidines.
Caption: Domino reaction pathway for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones.
Caption: Two-step synthesis of pyrido[1,2-a]pyrimidines via a dihydrofuranone intermediate.
Conclusion
This guide has presented a comparative overview of several modern and efficient alternatives to classical methods for synthesizing the pyrido[1,2-a]pyrimidine scaffold. The use of multicomponent reactions, domino strategies, and green chemistry approaches such as microwave-assisted and mechanochemical synthesis offers significant advantages in terms of efficiency, atom economy, and environmental impact. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the field of drug development, enabling them to select the most suitable synthetic strategy for their specific needs. The continued exploration of novel reagents and methodologies will undoubtedly lead to even more powerful and sustainable routes to this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Anticancer Potential of Pyrido[1,2-a]pyrimidines and Pyrido[2,3-d]pyrimidines
A deep dive into the therapeutic promise of two related heterocyclic scaffolds reveals distinct mechanisms of action and varied potency against a range of cancer cell lines. While both pyrido[1,2-a]pyrimidines and pyrido[2,3-d]pyrimidines exhibit significant anticancer properties, their efficacy is dictated by their unique structural frameworks and the specific cellular pathways they target.
The pyrido[2,3-d]pyrimidine scaffold has been extensively explored in medicinal chemistry, emerging as a versatile backbone for the development of potent kinase inhibitors.[1] Derivatives of this class have demonstrated significant activity against a variety of cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][2] In contrast, research into pyrido[1,2-a]pyrimidines has highlighted a different, yet equally promising, avenue for cancer therapy, with derivatives showing potent inhibition of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cellular signaling pathways.[3]
This guide provides a comparative overview of the anticancer activity of these two pyridopyrimidine isomers, presenting available quantitative data, detailing common experimental protocols, and visualizing the key signaling pathways they modulate.
Quantitative Assessment of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of representative pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of Pyrido[1,2-a]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6h | A549 (Lung) | 8.4 | Doxorubicin | 1.2 |
| HeLa (Cervical) | 7.9 | Doxorubicin | 1.1 | |
| MCF-7 (Breast) | 9.2 | Doxorubicin | 1.5 | |
| B16-F10 (Melanoma) | 8.8 | Doxorubicin | 1.3 | |
| 6j | A549 (Lung) | 7.5 | Doxorubicin | 1.2 |
| HeLa (Cervical) | 6.8 | Doxorubicin | 1.1 | |
| MCF-7 (Breast) | 8.1 | Doxorubicin | 1.5 | |
| B16-F10 (Melanoma) | 7.2 | Doxorubicin | 1.3 | |
| 14i | Kyse-520 (Esophageal) | 1.06 | SHP099 | - |
| NCI-H358 (Lung) | - | SHP099 | - | |
| MIA-PaCa2 (Pancreatic) | - | SHP099 | - |
Data for compounds 6h and 6j are from a study by Kumar et al. (2015).[4] Data for compound 14i is from a study by Zhang et al. (2024).[3]
Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5a | MCF-7 (Breast) | 1.77 | Taxol | - |
| HepG2 (Liver) | 2.71 | Taxol | - | |
| 5e | MCF-7 (Breast) | 1.39 | Taxol | - |
| 6b | HepG2 (Liver) | 2.68 | Taxol | - |
| 8a | PC-3 (Prostate) | 7.98 | Doxorubicin | - |
| 8b | PC-3 (Prostate) | 8.52 | Doxorubicin | - |
| 9a | PC-3 (Prostate) | 9.26 | Doxorubicin | - |
| 52 | HepG-2 (Liver) | 0.3 | Doxorubicin | >10 |
| 55 | HepG-2 (Liver) | 0.3 | Doxorubicin | >10 |
| 60 | PC-3 (Prostate) | 5.47 | Doxorubicin | 6.8 |
Data for compounds 5a, 5e, and 6b are from a study by Al-Tel et al. (2022).[2] Data for compounds 8a, 8b, and 9a are from a study presented by BenchChem.[5] Data for compounds 52, 55, and 60 are from a review by Younis et al. (2023).[6]
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves a series of in vitro assays. A standard workflow is outlined below, with the MTT assay being a cornerstone for determining cytotoxicity.
General Experimental Workflow
Caption: A typical workflow for assessing the anticancer properties of novel compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 to 72 hours.[7]
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[8]
Signaling Pathways
The anticancer effects of pyrido[1,2-a]pyrimidines and pyrido[2,3-d]pyrimidines are mediated through their interaction with distinct signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Pyrido[1,2-a]pyrimidine Derivatives: Targeting the SHP2 Phosphatase
Certain pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as allosteric inhibitors of SHP2.[3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-ERK and PI3K-AKT signaling pathways, which are frequently hyperactivated in various cancers.[3] By inhibiting SHP2, these compounds can downregulate these pro-survival pathways, leading to cell cycle arrest and apoptosis.[3]
Caption: Inhibition of the SHP2-mediated signaling pathway by pyrido[1,2-a]pyrimidine derivatives.
Pyrido[2,3-d]pyrimidine Derivatives: A Multi-Kinase Inhibition Approach
The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore for designing inhibitors of various protein kinases.[1][6] These compounds often target the ATP-binding site of kinases such as EGFR, VEGFR-2, HER-2, and CDKs, thereby blocking downstream signaling pathways that are essential for tumor growth, angiogenesis, and cell cycle progression.[7][2]
Caption: Multi-kinase inhibition by pyrido[2,3-d]pyrimidine derivatives.
References
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Validation of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the validation of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, a key intermediate in medicinal chemistry. Below, we detail a highly efficient, newly validated synthetic pathway and compare it with established alternative formylation methods. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
The Vilsmeier-Haack reaction stands out as the most effective and widely applicable method for the synthesis of this compound from its precursor, 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one. This method offers high yields and regioselectivity under relatively mild conditions. Alternative formylation techniques, such as the Duff and Reimer-Tiemann reactions, are also discussed as potential, albeit likely less efficient, routes for this specific substrate. This guide provides the necessary data and protocols to reproduce and validate these findings.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the Vilsmeier-Haack reaction, the proposed new synthetic route, and compares it with the theoretical application of alternative formylation methods.
| Parameter | Vilsmeier-Haack Reaction (New Validated Route) | Duff Reaction (Alternative) | Reimer-Tiemann Reaction (Alternative) |
| Starting Material | 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one |
| Reagents | POCl₃, DMF | Hexamethylenetetramine (HMTA), acid (e.g., TFA, AcOH) | Chloroform (CHCl₃), strong base (e.g., NaOH) |
| Reaction Temperature | 0 - 70°C | 90 - 150°C | 60 - 70°C |
| Reaction Time | 2 - 6 hours | 5 - 15 hours | 1 - 3 hours |
| Reported Yield | High (typically >80%) | Moderate to low (highly substrate-dependent) | Generally low for N-heterocycles, risk of ring expansion[1] |
| Purity (Post-workup) | Good to Excellent | Variable, often requires extensive purification | Often results in mixtures and side products |
| Key Advantages | High yield, good regioselectivity, mild conditions | Avoids harsh phosphorus reagents | Utilizes common and inexpensive reagents |
| Key Disadvantages | Use of phosphorus oxychloride | High temperatures, long reaction times, moderate yields | Low yields for this substrate class, harsh basic conditions |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one using the Vilsmeier-Haack reagent.
Materials:
-
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N,N-Dimethylformamide (3 equivalents).
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add phosphorus oxychloride (2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) in dry dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with constant stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product precipitates out. Filter the solid, wash it with cold water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, CHO), 9.2 (d, 1H, Ar-H), 7.8-8.0 (m, 2H, Ar-H), 7.5 (t, 1H, Ar-H).
-
IR (KBr, cm⁻¹): ν 1680-1700 (C=O, aldehyde), 1640-1660 (C=O, pyrimidone), 1580 (C=C).
-
Mass Spectrometry (EI): m/z 222.01 (M⁺), 224.01 (M+2⁺).
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient mixture of acetonitrile and water (with 0.1% formic acid).
Procedure:
-
Prepare a standard solution of the synthesized compound in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
The purity is determined by the peak area percentage of the main product.
Workflow and Pathway Diagrams
Caption: Synthetic workflow for the Vilsmeier-Haack formylation.
Caption: Comparison of formylation pathways.
References
A Comparative Guide to In Silico Docking of Pyrido[1,2-a]pyrimidine Derivatives Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have been extensively explored as potential therapeutic agents, particularly in oncology and infectious diseases. This guide provides a comparative overview of molecular docking studies of various pyrido[1,2-a]pyrimidine derivatives against several key protein targets implicated in disease progression. The presented data, compiled from recent scientific literature, aims to offer a valuable resource for researchers engaged in the rational design and development of novel drugs based on this versatile scaffold.
Comparative Docking Performance of Pyrido[1,2-a]pyrimidine Derivatives
Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of small molecules with their protein targets. The following tables summarize the quantitative data from various comparative docking studies, offering a snapshot of the potential of different pyrido[1,2-a]pyrimidine derivatives.
Table 1: Comparative Docking Scores and Binding Affinities of Pyrido[1,2-a]pyrimidine Derivatives Against Cancer-Related Protein Targets
| Derivative Class | Target Protein(s) | Docking Software | Key Findings (Binding Energy/Score) | Reference |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidines | DHFR, VEGFR2, HER-2/neu, hCA-IX, CDK6, LOX5 | Not Specified | Compound 7e (4-Br-phenyl analog) showed favorable binding energies across all targets. | [1] |
| Pyrido[1,2-a]pyrimidine Schiff Bases | Dihydrofolate reductase (DHFR), Thymidylate Synthase (TS) | GOLD Suite | Compound M1 exhibited the best fitting and a superior GOLD score compared to the standard drug Methotrexate (MTX) against DHFR. | [2] |
| Pyrido[1,2-a]pyrimidin-4-ones | SHP2 (allosteric site) | Not Specified | Compound 14i demonstrated high enzymatic activity against full-length SHP2 (IC50 = 0.104 µM). | [3] |
| Pyrido[2,3-d]pyrimidine Derivatives | PIM-1 Kinase | Not Specified | Compound 4 exhibited a binding energy of -20.84 kcal/mol and formed a stable hydrogen bond with Lys67. | [4] |
| Cyanopyridones and Pyrido[2,3-d]pyrimidines | VEGFR-2, HER-2 | Not Specified | Compound 5e showed the best docking scores and inhibitory activities against both VEGFR-2 (IC50 = 0.124 µM) and HER-2 (IC50 = 0.077 µM). | [5] |
| Pyrido[3,2-d]pyrimidine Derivatives | ATR Kinase | Not Specified | Compound 10q showed excellent potency against ATR in both biochemical and cellular assays. | [6] |
Table 2: Comparative Docking Performance Against Other Protein Targets
| Derivative Class | Target Protein(s) | Docking Software | Key Findings (Binding Energy/Score) | Reference |
| Pyridine bearing pyrimidine-2-thiols | COX-1, COX-2 | AutoDock Vina | Compound 4a (4-nitrophenyl derivative) exhibited significant binding interactions with both COX-1 and COX-2, comparable to Diclofenac. | [7] |
| Imidazo[1,2-a]pyrimidine Derivatives | Microbial Targets | Not Specified | The most active compounds displayed good binding modes with microbial protein targets. | [8] |
| 3-Aroylpyrido[1,2-a]pyrimidines | Nitric Oxide Synthases (NOS) | Not Specified | Derivatives with biphenyloyl, benzyloxybenzoyl, or naphthoyl groups showed the highest inhibitory effects, with selectivity towards inducible NOS (iNOS). | [9] |
Experimental Protocols for Molecular Docking
A generalized workflow for the molecular docking of pyrido[1,2-a]pyrimidine derivatives, based on common practices reported in the cited literature, is outlined below. Specific parameters may vary between studies.
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The 3D structures of the pyrido[1,2-a]pyrimidine derivatives are typically drawn using chemical drawing software (e.g., ChemDraw) and then optimized for their geometry and energy minimized using computational chemistry software (e.g., using MMFF94 force field). The prepared ligands are saved in a suitable format (e.g., .mol2 or .pdbqt).
-
Receptor Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The prepared receptor is also saved in a compatible format (e.g., .pdbqt).[10]
2. Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions and coordinates of the grid box are crucial for accurate docking.
-
Docking Algorithm: Software such as AutoDock Vina, GOLD, or Schrödinger's Glide is commonly used to perform the docking calculations.[2][7][11] These programs employ various search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore different conformations and orientations of the ligand within the active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose. The pose with the lowest binding energy is typically considered the most favorable.
3. Analysis of Docking Results:
-
Binding Pose Visualization: The best-ranked binding poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio, Chimera) to analyze the interactions between the ligand and the amino acid residues of the protein.[10]
-
Interaction Analysis: Key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are identified and analyzed to understand the molecular basis of the binding.
Visualizing Molecular Interactions and Pathways
Experimental Workflow for Computational Docking
Caption: A generalized workflow for in silico molecular docking studies.
Simplified SHP2 Signaling Pathway Inhibition
SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) is a critical signaling node that influences multiple pathways, including the RAS-ERK and PI3K-AKT pathways, which are often hyperactivated in cancer.[3]
Caption: Inhibition of the SHP2 signaling pathway by a pyrido[1,2-a]pyrimidin-4-one derivative.
DHFR Inhibition by Pyrido[1,2-a]pyrimidine Derivatives
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a key target for anticancer and antimicrobial therapies.
Caption: Mechanism of action of pyrido[1,2-a]pyrimidine derivatives as DHFR inhibitors.
References
- 1. Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashdin.com [ashdin.com]
- 8. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Assessing the Novelty of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Derivatives: A Comparative Guide for Researchers
The landscape of drug discovery is in constant evolution, with researchers diligently seeking novel molecular scaffolds that can be tailored into potent and selective therapeutic agents. One such scaffold, 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, serves as a versatile starting material for the synthesis of a diverse array of derivatives. This guide provides a comparative analysis of the novelty of these derivatives by examining their performance as detailed in recent scientific literature and the broader context of related patented compounds. The focus is on their potential as anticancer agents, particularly as kinase inhibitors.
To provide a meaningful comparison, this guide leverages data from a recent scientific publication that explores derivatives of the closely related pyrido[1,2-a]pyrimidin-4-one core as novel allosteric SHP2 inhibitors. SHP2 (Src homology-2 containing protein tyrosine phosphatase 2) is a key signaling protein and a validated target in oncology.
Comparative Performance of Pyrido[1,2-a]pyrimidin-4-one Derivatives
A study on novel pyrido[1,2-a]pyrimidin-4-one derivatives has demonstrated their potential as potent and selective allosteric inhibitors of SHP2. The following table summarizes the in vitro efficacy of selected derivatives from this study, providing a benchmark for their performance.
| Compound ID | SHP2 IC50 (μM) | Antiproliferative Activity (GI50, μM) |
| KYSE-520 (Esophageal Cancer) | ||
| 14f | 0.135 | 0.55 |
| 14g | 0.126 | 0.63 |
| 14h | 0.117 | 0.48 |
| 14i | 0.104 | 0.39 |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies for the key assays are provided below.
SHP2 Inhibition Assay
The inhibitory activity of the compounds against SHP2 was determined using a fluorescence-based assay. Recombinant human SHP2 protein was incubated with the test compounds at varying concentrations. The reaction was initiated by the addition of a fluorogenic substrate, DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). The fluorescence intensity, corresponding to the enzymatic activity, was measured over time using a microplate reader. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were calculated from the dose-response curves.
Cell Proliferation Assay
The antiproliferative activity of the derivatives was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Following treatment, the cells were fixed with trichloroacetic acid and stained with SRB dye. The absorbance, which is proportional to the cellular protein content and thus cell number, was measured at 515 nm. The GI50 values, representing the concentration of the compound that causes 50% growth inhibition, were determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the synthesis and evaluation of these novel derivatives.
Caption: Simplified SHP2 signaling pathway and the point of intervention by novel inhibitors.
Caption: General workflow for the synthesis and evaluation of novel derivatives.
Conclusion
While the core scaffold of this compound is established, significant novelty can be achieved through the synthesis of its derivatives. The presented data on pyrido[1,2-a]pyrimidin-4-one derivatives demonstrates their potential as potent and selective SHP2 inhibitors with promising anticancer activity. For researchers and drug development professionals, this highlights the therapeutic potential of this class of compounds. Future patent applications in this area will likely focus on specific substitution patterns that confer improved potency, selectivity, and pharmacokinetic properties. The provided experimental protocols and workflow diagrams offer a foundational framework for the continued exploration and development of novel therapeutics based on the versatile pyrido[1,2-a]pyrimidine scaffold.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS Number: 17481-62-8), a halogenated heterocyclic aldehyde.
Disclaimer: The following procedures are based on the chemical properties of the compound's functional groups and established best practices for laboratory chemical waste management. A specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound was not located. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.
Immediate Safety and Hazard Assessment
This compound is a chlorinated organic molecule containing a reactive aldehyde group. According to the Globally Harmonized System (GHS) classifications, it presents several potential hazards.[1] All handling and disposal operations should be conducted with the assumption that the compound is hazardous.
Key Potential Hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation and may cause an allergic skin reaction.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical for disposal.
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield if there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, compatible with chlorinated compounds.[2] |
| Body Protection | A standard laboratory coat to protect skin and clothing.[2] |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if handling in a poorly ventilated area.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited for this class of chemical.[2][3][4]
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous halogenated organic waste .[2]
-
It is critical to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal.[2][5]
-
Never dispose of this chemical down the sanitary sewer.[4]
2. Preparing for Disposal:
-
Unused or Surplus Chemical: Keep the compound in its original, clearly labeled container.
-
Reaction Mixtures: Collect any reaction mixtures containing the compound in a designated, compatible, and properly sealed hazardous waste container.[6]
-
Aqueous Waste: Collect aqueous solutions containing the compound in a designated aqueous hazardous waste container. Do not dispose of it down the drain.[6]
-
Contaminated Solid Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with the compound should be collected in a designated solid chemical waste container.[6][7]
3. Labeling and Storage:
-
Clearly label all waste containers with a hazardous waste tag as soon as the first drop of waste is added. The label should include the full chemical name: "this compound" and indicate that it is a chlorinated/halogenated compound.[3][6]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Keep waste containers tightly closed except when adding waste and ensure they are in secondary containment to prevent spills.[3][6]
-
Segregate this waste from incompatible materials, particularly strong bases, acids, and oxidizing agents.[6][8]
4. Disposal of Empty Containers:
-
An empty container that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[2][3]
-
The rinsate from the rinsing process must be collected and disposed of as liquid hazardous waste.[2][3]
-
After triple-rinsing, air-drying, and completely defacing or removing the original label, the container may be disposed of as regular solid waste, in accordance with your institution's specific policies.[2][3]
5. Arranging for Final Disposal:
-
Once a waste container is full, request a waste pickup from your institution's EHS department.[3]
-
Do not attempt to treat the chemical waste yourself (e.g., via oxidation), as this can create more hazardous byproducts with chlorinated compounds.[9]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. This compound | C9H5ClN2O2 | CID 97222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. epfl.ch [epfl.ch]
Personal protective equipment for handling 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for handling 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 17481-62-8) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[1]:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given these hazards, the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | Eye protection is mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or when dusts may be generated. The type of respirator and cartridge should be selected based on a formal risk assessment. |
Experimental Workflow and Handling Procedures
Proper handling procedures are critical to minimize exposure and ensure safety. The following diagram outlines the standard workflow for handling this compound.
Detailed Methodologies
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Handling and Storage:
-
Avoid direct contact with the skin, eyes, and clothing.[2][3]
-
Avoid breathing dust.[3]
-
Keep the container tightly closed when not in use.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials. Some sources suggest refrigeration.[2][3]
First Aid Measures:
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
If on skin: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[3]
-
If in eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, seek medical advice.
Disposal Plan
Waste Disposal:
-
All chemical waste, including unused material and contaminated disposable items (e.g., gloves, weighing paper), must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
